molecular formula C16H16ClNO2 B192876 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide CAS No. 33924-49-1

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Cat. No.: B192876
CAS No.: 33924-49-1
M. Wt: 289.75 g/mol
InChI Key: MTPTUMXFGUUUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-(2-Phenylethyl)-2-Methoxy-Benzamide is a metabolite of the antidiabetic, Glyburide.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-20-15-8-7-13(17)11-14(15)16(19)18-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPTUMXFGUUUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187547
Record name 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33924-49-1
Record name 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33924-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033924491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Basic Properties of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is an aromatic amide compound of significant interest in pharmaceutical chemistry. While sometimes referenced as a metabolite or impurity of the antidiabetic drug Glibenclamide (Glyburide), its primary and most well-documented role is that of a key synthetic intermediate in the manufacturing of Glibenclamide and related sulfonamides.[1][2][3] Its chemical structure combines a substituted benzoyl group with a phenethylamine moiety, making it a valuable scaffold in medicinal chemistry.

This technical guide consolidates the core physicochemical properties, synthesis protocols, and biological context of this compound to serve as a comprehensive resource for researchers in drug discovery and development.

Physicochemical Properties

The fundamental properties of the compound are summarized below. These data points are crucial for its handling, characterization, and use in synthetic applications.

PropertyValueSource(s)
CAS Number 33924-49-1[3][4]
Molecular Formula C₁₆H₁₆ClNO₂[3][4]
Molecular Weight 289.76 g/mol [3]
Appearance Crystalline solid (crystallizes from oil)[5]
Melting Point 60–63 °C[5]
Boiling Point 439 °C at 760 mmHg[4]
Density 1.192 g/cm³[4]
Flash Point 219.3 °C[4]
Synonyms 5-Chloro-N-phenethyl-o-anisamide, N-Phenethyl-5-chloro-2-methoxybenzamide[3][4]

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, typically involving a multi-step process starting from 5-chlorosalicylic acid. The general workflow is illustrated below, followed by a detailed experimental protocol derived from established methods.

G A 5-Chlorosalicylic Acid R1 Dimethyl Sulphate, K₂CO₃, Acetone A->R1 B Methyl 5-chloro-2-methoxybenzoate R2 Saponification (optional) then Thionyl Chloride B->R2 C 5-Chloro-2-methoxybenzoyl chloride R3 Phenethylamine, Benzene C->R3 D This compound (Final Product) R1->B R2->C R3->D

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 5-Chlorosalicylic Acid

This protocol describes a common method for synthesizing the title compound.

Step 1: Methylation of 5-Chlorosalicylic Acid

  • To a flask containing 5-chlorosalicylic acid (100 g) and acetone (1 L), add anhydrous potassium carbonate (315 g).

  • Stir the mixture under reflux for approximately 20 minutes.

  • Add dimethyl sulphate (215 g) to the mixture and continue refluxing.

  • After the reaction is complete, cool the mixture and filter off the solid precipitate.

  • Remove the acetone from the filtrate via distillation.

  • Purify the resulting crude product by distillation under reduced pressure to yield methyl 5-chloro-2-methoxybenzoate.

Step 2: Formation of the Acid Chloride

  • The ester from Step 1 can be saponified to the corresponding carboxylic acid, 5-chloro-2-methoxybenzoic acid.

  • Treat the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is often used directly without extensive purification.

Step 3: Amidation with Phenethylamine

  • Dissolve 5-chloro-2-methoxybenzoyl chloride (15 g) in a suitable solvent like benzene.

  • Slowly add this solution to a solution of phenethylamine (18 g) in benzene, maintaining stirring.

  • A precipitate of phenethylamine hydrochloride will form. Filter off this solid.

  • Remove the benzene from the filtrate under reduced pressure.

  • The residual oil is the crude product, which can be purified by distillation. The product, an oil, crystallizes upon standing to yield this compound.[5]

Biological Context and Activity

Role as a Synthetic Intermediate for Glibenclamide

The primary significance of this compound is its role as the penultimate intermediate in the synthesis of Glibenclamide (Glyburide), a widely used second-generation sulfonylurea drug for type 2 diabetes.[5] The phenylethyl group of the benzamide is subsequently functionalized to introduce the sulfonylurea moiety.

The conversion involves two key steps:

  • Chlorosulfonation: The aromatic ring of the phenylethyl group is reacted with chlorosulfonic acid to install a chlorosulfonyl group (-SO₂Cl) at the para position.

  • Aminolysis/Amidation: The resulting sulfonyl chloride is then reacted with cyclohexylamine and subsequently treated to form the final sulfonylurea structure of Glibenclamide.

G A 5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide R1 1. Chlorosulfonic Acid A->R1 B p-(2-{5-chloro-2-methoxybenzamido}ethyl) -benzenesulfonyl chloride R2 2. Aminolysis (e.g., with cyclohexylurea precursors) B->R2 C Glibenclamide (Glyburide) R1->B Chlorosulfonation R2->C Amidation

Caption: Conversion of the title compound to the drug Glibenclamide.

Relationship to Pharmacologically Active Molecules

While no specific biological activity or signaling pathway has been directly attributed to this compound itself, its core structure is present in molecules with known pharmacological effects. A key derivative, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide , is known as Glibenclamide Impurity A and has been identified as an inhibitor of the NLRP3 inflammasome.[5][6] This suggests that modifications to the phenylethyl ring can impart significant biological activity.

Furthermore, the broader class of benzamides is known to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and central nervous system effects, highlighting the potential of this chemical scaffold for future drug discovery efforts.

Spectroscopic and Quantitative Data

A thorough search of publicly available scientific literature and chemical databases did not yield specific, validated spectroscopic data (¹H-NMR, ¹³C-NMR, IR, or Mass Spectrometry) for this compound. Similarly, no quantitative pharmacological data, such as IC₅₀ or binding affinity values, for this specific compound have been published. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition.

Conclusion

This compound is a well-characterized compound whose primary importance lies in its role as a key intermediate in pharmaceutical synthesis, most notably for the antidiabetic drug Glibenclamide. Its physicochemical properties are well-defined, and its synthesis is achievable through established organic chemistry protocols. While the compound itself does not have documented biological activity, its structural relationship to potent molecules like NLRP3 inhibitors suggests that it remains a valuable scaffold for the development of new therapeutic agents. Future research could focus on exploring the pharmacological potential of this compound and its novel derivatives.

References

An In-depth Technical Guide to 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 33924-49-1

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, a compound of interest to researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical properties, synthesis, and biological context, presenting it in a structured and accessible format.

Chemical Identity and Properties

This compound is a benzamide derivative with the chemical formula C₁₆H₁₆ClNO₂.[1] It is recognized by the CAS Registry Number 33924-49-1.[1][2] The compound is also known by several synonyms, including 5-chloro-2-methoxy-N-phenethylbenzamide, 5-Chloro-N-phenethyl-o-anisamide, and N-Phenethyl-5-chloro-2-methoxybenzamide.[1]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₆ClNO₂[1][2]
Molecular Weight 289.76 g/mol [1][2]
Boiling Point 439 °C at 760 mmHg[3]
Flash Point 219.3 °C[3]
Density 1.192 g/cm³[3]

Synthesis

A detailed method for the synthesis of this compound is described in U.S. Patent 3,965,173 A. The synthesis is a multi-step process commencing from 5-chlorosalicylic acid. The process involves methylation, aminolysis, chlorosulfonation, and a final aminolysis step to yield the related compound, p-(2-{5-chloro-2-methoxybenzamido}ethyl)-benzene sulfonamide, with N-phenethyl-5-chloro-2-methoxybenzamide as a key intermediate.[4]

Experimental Protocol for the Synthesis of N-phenethyl-5-chloro-2-methoxybenzamide

This protocol is adapted from the process described in U.S. Patent 3,965,173 A for the synthesis of the intermediate compound.[4]

Materials:

  • Methyl-5-chloro-2-methoxybenzoate

  • Phenethylamine

  • Benzene (or a suitable alternative solvent)

Procedure:

  • A mixture of methyl-5-chloro-2-methoxybenzoate (1 mole) and phenethylamine (2 moles) is prepared.

  • The reaction mixture is heated at 125°C for 5 hours.

  • Following the reaction period, the product is isolated via distillation of the reaction mixture.

  • The resulting N-phenethyl-5-chloro-2-methoxybenzamide is obtained in high yield (approximately 84%).[4]

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ether or a hexane/ethyl acetate mixture, to yield a solid with a melting point of 58-61°C or 62-64°C, respectively.[4]

G cluster_synthesis Synthesis Workflow start Start Materials: Methyl-5-chloro-2-methoxybenzoate Phenethylamine reaction Reaction: Heat at 125°C for 5 hours start->reaction distillation Isolation: Distillation reaction->distillation product Product: N-phenethyl-5-chloro-2-methoxybenzamide distillation->product purification Optional Purification: Recrystallization product->purification final_product Final Product: Pure N-phenethyl-5-chloro-2-methoxybenzamide purification->final_product

Caption: Synthesis workflow for N-phenethyl-5-chloro-2-methoxybenzamide.

Biological Context and Activity

This compound is primarily known as a metabolite of the second-generation sulfonylurea antidiabetic drug, Glyburide (also known as Glibenclamide).[2][3][5] Glyburide is used to treat type 2 diabetes mellitus by stimulating insulin secretion from pancreatic β-cells.[6]

The metabolism of Glyburide is extensive, occurring primarily in the liver via the cytochrome P450 system.[7] This process generates several metabolites, with the two main ones being 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[5] Studies have shown that these metabolites, M1 and M2, possess hypoglycemic activity in humans, which is attributed to their ability to increase insulin secretion.[5] Specifically, the blood glucose reduction (as a percentage of the area under the curve over 5 hours) was found to be 18.2% for M1 and 12.5% for M2, compared to 19.9% for intravenously administered Glyburide.[5]

Currently, there is a notable lack of specific biological activity data in the public domain for this compound itself. While the biological activities of its parent compound, Glyburide, and its major metabolites, M1 and M2, are well-documented, the pharmacological profile of this particular metabolite remains to be thoroughly investigated.

Glyburide Metabolism and the Role of Metabolites

The metabolic pathway of Glyburide is crucial for understanding the context of its metabolites. The parent drug undergoes hydroxylation to form the active metabolites M1 and M2. The subsequent metabolic fate and the specific pathway leading to the formation of this compound are not extensively detailed in the available literature.

G cluster_metabolism Glyburide Metabolism Overview Glyburide Glyburide (Parent Drug) Metabolism Hepatic Metabolism (Cytochrome P450) Glyburide->Metabolism M1 Metabolite M1 (4-trans-hydroxy-glibenclamide) - Active Metabolism->M1 M2 Metabolite M2 (3-cis-hydroxy-glibenclamide) - Active Metabolism->M2 Target_Metabolite 5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide (Activity Undetermined) Metabolism->Target_Metabolite Presumed Pathway Excretion Excretion M1->Excretion M2->Excretion Target_Metabolite->Excretion

Caption: Overview of Glyburide metabolism and its key metabolites.

Analytical Methods

Table 2: Potential Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-VisFlame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS)
Sample Derivatization Not typically requiredMay be required to improve volatility and thermal stability

Conclusion

This compound (CAS 33924-49-1) is a known metabolite of the widely used antidiabetic drug Glyburide. While its synthesis is documented, a significant gap exists in the scientific literature regarding its specific biological activities and pharmacological profile. Further research is warranted to elucidate the potential effects of this metabolite, which could contribute to a more comprehensive understanding of the overall pharmacology of Glyburide. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals engaged in the study of this compound and related pharmaceutical agents.

References

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is a molecule of significant interest in medicinal chemistry and pharmacology, primarily recognized as a metabolite of the second-generation sulfonylurea antidiabetic drug, glyburide (also known as glibenclamide)[1][2]. Understanding the molecular structure, properties, and synthesis of this compound is crucial for a comprehensive grasp of glyburide's pharmacokinetics and for the development of new therapeutic agents. This guide provides a detailed overview of the molecular structure, physicochemical properties, synthesis, and biological relevance of this compound.

Molecular Structure and Identification

This compound possesses a core benzamide structure substituted with a chloro and a methoxy group on the phenyl ring, and an N-substituted phenylethyl group.

Chemical Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 33924-49-1[2]
Molecular Formula C₁₆H₁₆ClNO₂[2]
SMILES COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=CC=C2
InChI InChI=1S/C16H16ClNO2/c1-20-15-9-8-12(17)10-14(15)16(19)18-11-7-13-5-3-2-4-6-13/h2-6,8-10H,7,11H2,1H3,(H,18,19)

Synonyms:

  • 5-chloro-2-methoxy-N-phenethylbenzamide[2]

  • 5-Chloro-N-phenethyl-o-anisamide[2]

  • N-Phenethyl-5-chloro-2-methoxybenzamide[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Weight 289.76 g/mol [2]
Boiling Point 439 °C at 760 mmHg[1]
Flash Point 219.3 °C[1]
Density 1.192 g/cm³[1]
Melting Point 60-63 °C[3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of N-substituted benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base. A detailed experimental protocol for the synthesis of this compound, adapted from established methodologies, is provided below.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Product 5-chloro-2-methoxybenzoyl_chloride 5-Chloro-2-methoxybenzoyl chloride product 5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide 5-chloro-2-methoxybenzoyl_chloride->product + Phenethylamine + Base (e.g., NaOH) in Dichloromethane phenethylamine Phenethylamine

Overall reaction for the synthesis.

Materials:

  • 5-Chloro-2-methoxybenzoyl chloride

  • Phenethylamine

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane or a mixture of hexane and ethyl acetate for recrystallization

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.0 equivalent) in dichloromethane.

  • Addition of Base: Add the 10% aqueous sodium hydroxide solution to the flask containing the phenethylamine solution. Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Acyl Chloride: Dissolve 5-chloro-2-methoxybenzoyl chloride (1.0-1.2 equivalents) in a minimal amount of dichloromethane and transfer it to a dropping funnel. Add the 5-chloro-2-methoxybenzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or a hexane/ethyl acetate mixture, to yield pure this compound as a solid. A reported synthesis yielded the product as an oil that crystallized on standing, with a boiling point of 205 °C at 0.2 mm and a melting point of 60-63 °C[3].

Experimental Workflow:

G start Start dissolve_amine Dissolve Phenethylamine in Dichloromethane start->dissolve_amine add_base Add 10% NaOH (aq) and cool to 0°C dissolve_amine->add_base add_acyl_chloride Dropwise addition of 5-Chloro-2-methoxybenzoyl chloride (in Dichloromethane) add_base->add_acyl_chloride react Stir at room temperature (1-2 hours) add_acyl_chloride->react workup Work-up: - Separate organic layer - Wash with HCl, NaHCO₃, Brine - Dry over MgSO₄/Na₂SO₄ react->workup concentrate Concentrate under reduced pressure workup->concentrate purify Purify by recrystallization concentrate->purify end End purify->end

Step-by-step experimental workflow for the synthesis.

Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic signals for the aromatic protons on both phenyl rings, the methoxy group protons, and the ethyl bridge protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the number and chemical environment of the carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Would display characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the C-O stretch of the methoxy group.

  • Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, confirming the molecular formula.

While specific spectra for the title compound are not provided, commercial suppliers of this compound as a reference standard confirm its identity and purity through these analytical techniques.

Biological Relevance and Signaling Pathways

This compound is a known metabolite of glyburide, an oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. The metabolism of glyburide is a critical aspect of its pharmacokinetic profile and can influence its efficacy and potential for adverse effects.

Metabolic Pathway of Glyburide:

Glyburide is extensively metabolized in the liver, primarily through hydroxylation of the cyclohexyl ring, leading to the formation of 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2). These hydroxylated metabolites have been shown to possess some hypoglycemic activity, although less potent than the parent drug.

The formation of this compound likely results from the cleavage of the sulfonylurea bridge of glyburide or its hydroxylated metabolites. This metabolic step represents a detoxification pathway, yielding a less complex and likely less biologically active molecule compared to the parent drug.

G Glyburide Glyburide Metabolite1 4-trans-hydroxy-glibenclamide (M1) Glyburide->Metabolite1 Hydroxylation (Liver) Metabolite2 3-cis-hydroxy-glibenclamide (M2) Glyburide->Metabolite2 Hydroxylation (Liver) TargetMolecule 5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide Glyburide->TargetMolecule Sulfonylurea Bridge Cleavage Metabolite1->TargetMolecule Sulfonylurea Bridge Cleavage Metabolite2->TargetMolecule Sulfonylurea Bridge Cleavage

Proposed metabolic pathway leading to the formation of the target molecule.

Biological Activity:

The specific biological activity and mechanism of action of this compound have not been extensively studied. As a metabolite, its primary significance lies in its role in the clearance of glyburide from the body. It is generally presumed to have significantly less or no hypoglycemic activity compared to glyburide and its main hydroxylated metabolites. Further research is required to fully elucidate any potential pharmacological or toxicological effects of this metabolite.

Conclusion

This compound is a key metabolite of the widely used antidiabetic drug glyburide. This technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis. While its direct biological activity appears to be limited, a thorough understanding of its formation and characteristics is essential for a complete picture of glyburide's pharmacology. The lack of publicly available, detailed spectroscopic data highlights an area for future investigation to further enrich the chemical and pharmacological profile of this compound.

References

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: An In-depth Technical Guide on its Role as a Glyburide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, a recognized, albeit lesser-studied, metabolite of the second-generation sulfonylurea, glyburide (also known as glibenclamide). Glyburide is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. While the majority of metabolic studies on glyburide have concentrated on its hydroxylated derivatives, this guide consolidates the available information regarding the non-hydroxylated benzamide metabolite, this compound. The document covers its proposed metabolic formation via the cleavage of the sulfonylurea moiety, its chemical properties, and postulated biological activities based on the known pharmacology of benzamide derivatives. Furthermore, this guide furnishes detailed, adaptable experimental protocols for its synthesis and bioanalytical quantification, alongside visualizations of the metabolic pathway and experimental workflows to facilitate further research into this compound.

Introduction

Glyburide, a potent oral antidiabetic agent, primarily exerts its therapeutic effect by stimulating insulin release from pancreatic β-cells.[1] Its mechanism of action involves binding to the sulfonylurea receptor 1 (SUR1), which leads to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent calcium influx, triggering insulin exocytosis.[1][2] The metabolism of glyburide is extensive, occurring predominantly in the liver via the cytochrome P450 (CYP) enzyme system, with CYP2C9 being a major contributor.[3][4] This biotransformation leads to several metabolites, most notably the pharmacologically active hydroxylated derivatives, 4-trans-hydroxycyclohexyl glyburide (M1) and 3-cis-hydroxycyclohexyl glyburide (M2).[5][6]

Beyond these well-documented hydroxylated metabolites, the cleavage of the sulfonylurea bridge of glyburide has been suggested, leading to the formation of this compound.[7][8] This metabolite represents the core benzamide structure of the parent drug. Understanding the formation, fate, and biological activity of this metabolite is crucial for a complete pharmacokinetic and pharmacodynamic profile of glyburide. This guide aims to collate the existing, though limited, knowledge and provide a framework for future investigation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This information is critical for its synthesis, purification, and analytical detection.

PropertyValueReference
Chemical Name This compound
Synonyms 5-Chloro-N-phenethyl-o-anisamide
CAS Number 33924-49-1
Molecular Formula C₁₆H₁₆ClNO₂
Molecular Weight 289.76 g/mol
Appearance White to light yellow powder/crystal[9]
Melting Point 115.0 to 119.0 °C[9]
Solubility Soluble in organic solvents like ethanol and dichloromethane; insoluble in water.[9]

Metabolic Pathway of Glyburide to this compound

The primary metabolic pathways for glyburide involve hydroxylation of the cyclohexyl ring. However, the formation of this compound is postulated to occur through the hydrolytic cleavage of the sulfonylurea bridge of the parent glyburide molecule. While the specific enzymes responsible for this cleavage in vivo have not been definitively identified for glyburide, hydrolysis of sulfonylureas is a known metabolic reaction.[7][10] This reaction would yield the benzamide derivative and a cyclohexylurea-containing moiety.

Glyburide Metabolic Pathway glyburide Glyburide (5-chloro-N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxybenzamide) hydroxylated_metabolites Hydroxylated Metabolites (e.g., M1, M2) glyburide->hydroxylated_metabolites CYP450 (e.g., CYP2C9) Hydroxylation benzamide_metabolite This compound glyburide->benzamide_metabolite Hydrolytic Cleavage (Sulfonylurea Bridge) sulfonylurea_remnant 4-(2-Aminoethyl)benzenesulfonamide-N-cyclohexylcarbamoyl (Hypothetical) glyburide->sulfonylurea_remnant

Proposed metabolic pathway of glyburide.

Quantitative Data

Currently, there is a lack of published quantitative data on the in vivo or in vitro concentrations of this compound following glyburide administration. Research has predominantly focused on the hydroxylated metabolites. For comparative purposes, the table below summarizes pharmacokinetic parameters for glyburide and its major hydroxylated metabolites.

Table 4.1: Pharmacokinetic Parameters of Glyburide and its Major Metabolites (Data for this compound is not available)

CompoundCmax (ng/mL)Tmax (h)Half-life (h)Reference
Glyburide100 - 4002 - 4~10[1]
4-trans-hydroxy-glyburide (M1)Variable--[1]
3-cis-hydroxy-glyburide (M2)Variable--[1]
This compound N/A N/A N/A

Note: Cmax and Tmax values can vary significantly based on formulation, dose, and patient population.

Experimental Protocols

This section provides detailed experimental protocols that can be adapted for the synthesis and quantification of this compound.

Chemical Synthesis via Schotten-Baumann Reaction

This protocol describes a standard method for the synthesis of N-phenethylbenzamides.[11][12]

Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification start Dissolve 5-chloro-2-methoxybenzoyl chloride in Dichloromethane add_phenethylamine Add Phenethylamine and Aqueous NaOH start->add_phenethylamine stir Vigorous Stirring at 0-5°C add_phenethylamine->stir separate Separate Organic Layer stir->separate wash Wash with Dilute HCl and Brine separate->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize final_product Pure this compound recrystallize->final_product

Workflow for the synthesis of the target metabolite.

Materials:

  • 5-Chloro-2-methoxybenzoyl chloride

  • Phenethylamine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-2-methoxybenzoyl chloride (1.0 equivalent) in dichloromethane.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Combine the dichloromethane solution with the aqueous NaOH solution and add phenethylamine (1.05 equivalents).

  • Cool the biphasic mixture to 0°C in an ice bath and stir vigorously for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Bioanalytical Quantification by LC-MS/MS

The following is a general protocol for the quantification of this compound in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method would require optimization and validation.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions (Example):

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • MRM Transitions: To be determined by direct infusion of the synthesized standard. A hypothetical transition would be based on the precursor ion [M+H]⁺ and a stable product ion.

Biological Activity and Signaling Pathways

There is no direct evidence on the biological activity of this compound. However, the broader class of benzamide derivatives exhibits a wide range of pharmacological effects, including antimicrobial, analgesic, anti-inflammatory, and anticancer activities.[13] Some benzamides are known to interact with various receptors and enzymes. For instance, certain benzamide derivatives act as inhibitors of the Hedgehog signaling pathway or as modulators of dopamine and serotonin receptors.[14][15]

Given its structural similarity to other pharmacologically active benzamides, it is plausible that this compound could have off-target effects, although this remains to be experimentally verified. Any potential activity would be independent of the sulfonylurea-mediated effects on K-ATP channels.

Potential_Signaling_Pathways cluster_receptor Potential Molecular Targets (Hypothetical) cluster_effects Potential Downstream Effects Metabolite 5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide Dopamine_Receptor Dopamine Receptors Metabolite->Dopamine_Receptor ? Serotonin_Receptor Serotonin Receptors Metabolite->Serotonin_Receptor ? Hedgehog_Pathway Hedgehog Pathway (e.g., Smoothened) Metabolite->Hedgehog_Pathway ? Other_Enzymes Other Enzymes/Receptors Metabolite->Other_Enzymes ? Neuronal_Signaling Modulation of Neuronal Signaling Dopamine_Receptor->Neuronal_Signaling Serotonin_Receptor->Neuronal_Signaling Cell_Proliferation Alteration of Cell Proliferation/Differentiation Hedgehog_Pathway->Cell_Proliferation Inflammatory_Response Modulation of Inflammatory Response Other_Enzymes->Inflammatory_Response

Hypothesized signaling pathways for the metabolite.

Conclusion and Future Directions

This compound is a metabolite of glyburide formed through a secondary metabolic pathway involving the cleavage of the sulfonylurea structure. While its quantitative contribution to the overall metabolic profile of glyburide appears to be minor compared to the hydroxylated metabolites, its existence warrants further investigation. The lack of data on its pharmacokinetic profile and biological activity represents a significant knowledge gap.

Future research should focus on:

  • Definitive identification and quantification of this metabolite in preclinical and clinical studies of glyburide.

  • Elucidation of the specific enzymes responsible for the cleavage of the sulfonylurea bond.

  • Investigation of the pharmacological activity of this compound to determine if it contributes to the therapeutic or adverse effects of glyburide.

  • Comparative metabolism studies across different species to understand inter-species variability in its formation.

The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the role of this benzamide metabolite in the comprehensive pharmacology of glyburide.

References

An In-depth Technical Guide to 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, a known metabolite of the second-generation sulfonylurea antidiabetic drug, glyburide (also known as glibenclamide). While extensive research has elucidated the pharmacological actions of glyburide and its primary hydroxylated metabolites, this specific derivative remains less characterized. This document synthesizes the available chemical and physical data, outlines a detailed synthesis protocol, and explores its metabolic context. Furthermore, it discusses the known biological activities of its parent compound and major metabolites to provide a framework for potential areas of investigation for this compound.

Chemical and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 33924-49-1.[1] It is also referred to as 5-Chloro-N-phenethyl-o-anisamide.[1] The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases.

PropertyValueReference
CAS Number 33924-49-1[1]
Molecular Formula C₁₆H₁₆ClNO₂[1]
Molecular Weight 289.76 g/mol [1]
IUPAC Name This compound
Synonyms 5-Chloro-N-phenethyl-o-anisamide[1]
Appearance Solid (predicted)
Boiling Point 439 °C at 760 mmHg[2]
Flash Point 219.3 °C[2]
Density 1.192 g/cm³[2]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through the reaction of a benzoic acid derivative with phenethylamine. A common laboratory-scale synthesis involves the aminolysis of methyl-5-chloro-2-methoxybenzoate.

Experimental Protocol: Synthesis via Aminolysis

This protocol is based on established methods for the synthesis of N-substituted benzamides.

Materials:

  • Methyl-5-chloro-2-methoxybenzoate

  • Phenethylamine

  • Solvent (e.g., a high-boiling point, inert solvent or neat reaction)

  • Standard laboratory glassware for heating and distillation

Procedure:

  • A mixture of methyl-5-chloro-2-methoxybenzoate (1 mole equivalent) and phenethylamine (2 mole equivalents) is prepared in a reaction vessel.

  • The mixture is heated to 125°C for a duration of 5 hours.

  • Following the reaction period, the product is purified by distillation to yield the N-phenethyl-5-chloro-2-methoxybenzamide.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ether or a hexane/ethyl acetate mixture, to obtain a solid product.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G reagents Methyl-5-chloro-2-methoxybenzoate + Phenethylamine reaction Heating at 125°C for 5 hours reagents->reaction Aminolysis distillation Distillation reaction->distillation recrystallization Recrystallization (Optional) distillation->recrystallization product 5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide distillation->product recrystallization->product G glyburide Glyburide metabolism Hepatic Metabolism (Cytochrome P450) glyburide->metabolism m1_m2 Hydroxylated Metabolites (M1, M2) (Active) metabolism->m1_m2 Major Pathway target 5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide (Activity Undetermined) metabolism->target Minor/Other Pathway

References

Potential Biological Activity of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is a substituted benzamide, identified primarily as a metabolite of the second-generation sulfonylurea antidiabetic drug, glyburide (glibenclamide). While direct pharmacological studies on this specific compound are not extensively documented in publicly available literature, its structural features—a substituted benzamide core linked to a phenylethylamine moiety—suggest a range of potential biological activities. This technical guide provides an in-depth analysis of these potential activities by examining the structure-activity relationships (SAR) of analogous compounds and its metabolic relationship to glyburide. This document is intended to serve as a resource for researchers investigating the pharmacological profile of this and related molecules, offering insights into potential therapeutic applications and methodologies for experimental validation.

Chemical Identity

PropertyValue
IUPAC Name This compound
Synonyms 5-Chloro-N-phenethyl-o-anisamide
CAS Number 33924-49-1
Molecular Formula C₁₆H₁₆ClNO₂
Molecular Weight 289.76 g/mol
Structure Chemical Structure of this compound

Metabolic Origin and Potential Hypoglycemic Activity

This compound has been identified as a metabolite of glyburide, a potent oral hypoglycemic agent used in the treatment of type 2 diabetes. Glyburide is extensively metabolized in the liver, primarily by the cytochrome P450 system (CYP2C9 and CYP3A4), into several metabolites.[1][2] The two major metabolites, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2), have been shown to possess hypoglycemic activity by stimulating insulin secretion.[3]

While the precise metabolic pathway leading to this compound is not well-documented, its existence as a metabolite suggests it may have some, albeit likely weaker, hypoglycemic or insulin-releasing properties.

Glyburide Metabolism Overview

Glyburide_Metabolism Glyburide Glyburide CYP_Enzymes CYP2C9, CYP3A4 (Liver) Glyburide->CYP_Enzymes M1 4-trans-hydroxy-glibenclamide (M1) (Active Metabolite) Excretion Bile and Urine Excretion M1->Excretion M2 3-cis-hydroxy-glibenclamide (M2) (Active Metabolite) M2->Excretion Target_Compound 5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide (Potential Minor Metabolite) CYP_Enzymes->M1 CYP_Enzymes->M2 CYP_Enzymes->Target_Compound

Caption: Proposed metabolic pathway of Glyburide.

Potential as a CNS-Active Agent: Dopamine and Sigma Receptor Ligand

The benzamide scaffold is a well-established pharmacophore in the development of ligands for dopamine and sigma receptors. Many antipsychotic drugs and research ligands feature this core structure. Given the structural similarity of this compound to known D2-like (D2, D3, D4) and sigma (σ₁, σ₂) receptor ligands, it is plausible that this compound exhibits affinity for these central nervous system targets.[4]

Dopamine D2/D3 Receptor Affinity

Substituted benzamides are a classic chemical class of dopamine D2 receptor antagonists. The nature and position of substituents on the benzamide ring, as well as the composition of the amine substituent, are critical for affinity and selectivity. For instance, conformationally flexible benzamide analogues have been shown to bind with high affinity to D3 receptors.[4]

Table 1: Dopamine Receptor Affinities of Representative Benzamide Derivatives

CompoundD₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)D₄ Receptor Kᵢ (nM)Reference
Raclopride1.83.52400[5]
Eticlopride0.090.181800[6]
Nemonapride0.280.194.8[7]
This compound To be determined To be determined To be determined
Sigma (σ) Receptor Affinity

Sigma receptors, particularly the σ₁ and σ₂ subtypes, are implicated in various CNS disorders and are overexpressed in some tumor cell lines. Benzamide derivatives have been developed as high-affinity and selective ligands for these receptors.[8][9][10] The N-phenylethyl group in the target compound is a common feature in some sigma receptor ligands.

Table 2: Sigma Receptor Affinities of Representative Benzamide Derivatives

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₁/σ₂)Reference
Haloperidol3.25.60.57[11]
DTG35.539.90.89[12]
Compound 2 (m-chloro substitution)0.6190317[10]
This compound To be determined To be determined To be determined

Signaling Pathways

CNS_Signaling cluster_Dopamine Dopamine Receptor Signaling cluster_Sigma Sigma Receptor Signaling D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation S1R Sigma-1 Receptor (ER) IP3R IP3 Receptor S1R->IP3R Modulation Ca_Mod Calcium Signaling Modulation IP3R->Ca_Mod Target_Compound 5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide Target_Compound->D2R Potential Antagonist? Target_Compound->S1R Potential Ligand?

Caption: Potential CNS receptor signaling pathways.

Other Potential Biological Activities

Based on the broad pharmacological potential of benzamide derivatives, other activities for this compound can be postulated:

  • Anticonvulsant Activity: Several N-substituted benzamides have demonstrated efficacy in animal models of seizures.[13]

  • Antibacterial Activity: Recently, benzamides have been identified as inhibitors of Mycobacterium tuberculosis QcrB, suggesting potential antibacterial applications.[14]

  • Anti-inflammatory and Analgesic Activity: Certain benzimidazole derivatives, which share some structural similarities, exhibit anti-inflammatory and analgesic properties.[15]

  • Anticancer Activity: Through mechanisms like HDAC1 inhibition or interaction with sigma-2 receptors, benzamides have been explored as potential anti-tumor agents.[16]

Experimental Protocols for Biological Evaluation

To validate the potential biological activities of this compound, a series of in vitro and in vivo assays are required. The following are representative protocols for assessing affinity for dopamine and sigma receptors.

Dopamine D₂ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of the test compound for the human dopamine D₂ receptor.

  • Materials:

    • Membrane preparation from cells expressing human D₂ receptors (e.g., CHO or HEK293 cells).

    • Radioligand: [³H]Spiperone or [³H]Raclopride.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

    • Test compound: this compound, serially diluted.

    • Glass fiber filters (GF/B or GF/C).

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kₔ), and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of the test compound for the σ₁ receptor.

  • Materials:

    • Membrane preparation from a source rich in σ₁ receptors (e.g., guinea pig liver or cells overexpressing the receptor).

    • Radioligand: [³H]-(+)-Pentazocine.[17]

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound: this compound, serially diluted.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Combine the membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound in a 96-well plate.

    • Include wells for total binding (buffer only) and non-specific binding (haloperidol).

    • Incubate at room temperature for 120 minutes.[12]

    • Filter the reaction mixture and wash the filters with cold assay buffer.

    • Quantify radioactivity using a scintillation counter.

    • Determine the IC₅₀ and Kᵢ values as described for the dopamine receptor assay.

Experimental Workflow Diagram

Experimental_Workflow Start Test Compound: 5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide Receptor_Prep Prepare Receptor Source (Cell Membranes) Start->Receptor_Prep Assay_Setup Set up 96-well Plate: - Membranes - Radioligand - Test Compound (serial dilutions) Receptor_Prep->Assay_Setup Controls Include Controls: - Total Binding (Buffer) - Non-specific Binding (e.g., Haloperidol) Assay_Setup->Controls Incubation Incubate at Room Temperature Assay_Setup->Incubation Controls->Incubation Filtration Rapid Filtration (Separates Bound/Free Ligand) Incubation->Filtration Wash Wash Filters Filtration->Wash Counting Scintillation Counting Wash->Counting Analysis Data Analysis: - Competition Curve - Calculate IC50 Counting->Analysis Ki_Calc Calculate Ki using Cheng-Prusoff Equation Analysis->Ki_Calc

Caption: General workflow for radioligand binding assays.

Conclusion and Future Directions

While this compound is currently known as a metabolite of glyburide, its chemical structure strongly suggests the potential for a distinct pharmacological profile, particularly as a modulator of CNS targets such as dopamine and sigma receptors. The lack of direct experimental data highlights an opportunity for further research. The experimental protocols and structure-activity relationship data presented in this guide provide a framework for initiating such investigations. Future studies should focus on synthesizing this compound and screening it against a panel of CNS receptors to elucidate its primary biological targets, followed by in vivo studies to assess its potential therapeutic efficacy in models of neurological or psychiatric disorders.

References

An In-depth Technical Guide to 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed, adaptable experimental protocols for researchers to determine these crucial parameters in their own laboratories.

Compound Identification

ParameterValue
Chemical Name This compound
CAS Number 33924-49-1[1][2][3]
Molecular Formula C₁₆H₁₆ClNO₂[1]
Molecular Weight 289.76 g/mol [1]
Synonyms 5-Chloro-N-phenethyl-o-anisamide[1]
Appearance White crystalline powder (for a related sulfamoylphenyl derivative)[4]

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, a related compound, 5-chloro-2-methoxy-n-(2-(4-sulfamoylphenyl)ethyl)benzamide, is described as having robust solubility in organic solvents.[4] For the target compound, qualitative assessments suggest solubility in common organic solvents. To empower researchers to ascertain precise solubility metrics, a standard experimental protocol is provided below.

Table of Estimated and Known Solubility
SolventTypeQuantitative Solubility (g/L)Temperature (°C)
Water AqueousData Not Available25
Methanol OrganicData Not Available25
Ethanol OrganicData Not Available25
Dimethyl Sulfoxide (DMSO) OrganicData Not Available25
Acetone OrganicData Not Available25
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the thermodynamic equilibrium solubility of this compound in various solvents.

Objective: To quantify the concentration of the compound in a saturated solution at a specific temperature.

Materials:

  • This compound (pure solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, acetone)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to individual vials for each solvent to be tested. The excess solid ensures that saturation is achieved.

    • Add a precise volume of the chosen solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient duration, typically 24-48 hours, with continuous agitation to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Construct a calibration curve using standard solutions of the compound at known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

Logical Workflow for Solubility Determination

G Workflow for Solubility Determination A Add Excess Compound to Solvent B Equilibrate at Constant Temperature (24-48h) A->B C Centrifuge for Phase Separation B->C D Collect and Dilute Supernatant C->D E Quantify by HPLC D->E F Calculate Solubility E->F

Caption: A schematic of the shake-flask method for determining equilibrium solubility.

Stability Profile

The stability of this compound is crucial for its handling, storage, and application. While specific degradation kinetics are not available, general storage guidelines recommend keeping the compound in a cool, dry place, protected from direct sunlight. For a related compound, a shelf life of up to two years is suggested under these conditions.[4]

To provide a framework for assessing the stability and identifying potential degradation products, a forced degradation study protocol is outlined below, based on the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M Hydrochloric Acid (HCl).

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M Sodium Hydroxide (NaOH).

    • Maintain at room temperature or heat gently for a specific duration.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a set time.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

    • Also, subject a solution of the compound to thermal stress.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

Analytical Procedure:

  • For each stress condition, analyze the samples at appropriate time points using a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Characterize any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Logical Flow for Forced Degradation Studies

G Forced Degradation Study Workflow cluster_stress Stress Conditions A Acid Hydrolysis Analysis HPLC-UV/MS Analysis A->Analysis B Base Hydrolysis B->Analysis C Oxidation C->Analysis D Thermal Stress D->Analysis E Photostability E->Analysis Start Compound Sample Start->A Start->B Start->C Start->D Start->E Characterization Degradant Characterization (MS, NMR) Analysis->Characterization Pathway Elucidate Degradation Pathway Characterization->Pathway

Caption: Overview of the workflow for conducting forced degradation studies.

Metabolic Context and Signaling Pathways

This compound is a known metabolite of the antidiabetic drug Glyburide (also known as Glibenclamide).[1] Glyburide is a second-generation sulfonylurea that stimulates insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium channels.[5] The metabolic transformation of Glyburide to this compound involves the cleavage of the sulfonylurea moiety.

While the direct interaction of this compound with specific signaling pathways is not well-documented, its origin as a metabolite of Glyburide suggests that its presence in biological systems is a consequence of the parent drug's metabolism.

Metabolic Relationship to Glyburide

G Metabolic Formation of the Compound Glyburide Glyburide (Parent Drug) Metabolism Metabolic Cleavage (in vivo) Glyburide->Metabolism Metabolite 5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide Metabolism->Metabolite

References

The Metabolic Unveiling of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathways leading to the formation of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, a significant metabolite of the second-generation sulfonylurea antidiabetic drug, glyburide (glibenclamide). This document details the enzymatic processes, primarily mediated by cytochrome P450 isoforms, and elucidates the subsequent degradation pathways. Quantitative pharmacokinetic data for glyburide and its primary active metabolites are presented in structured tables for comparative analysis. Furthermore, comprehensive experimental protocols for the in vitro investigation of glyburide metabolism and the analytical quantification of its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided. Visual representations of the metabolic pathways and experimental workflows are included as Graphviz diagrams to facilitate a clear understanding of the complex processes involved.

Introduction

Glyburide (glibenclamide) is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. The biotransformation of glyburide is extensive, leading to the formation of several metabolites, some of which retain pharmacological activity. Among the spectrum of metabolic products, this compound has been identified as a key derivative. Understanding the metabolic journey from the parent drug to this benzamide derivative is crucial for a comprehensive assessment of glyburide's pharmacokinetics, pharmacodynamics, and potential drug-drug interactions. This guide serves as a technical resource for researchers and professionals in the field of drug metabolism and pharmaceutical sciences, offering a detailed overview of the discovery and characterization of this metabolic pathway.

Metabolic Pathways of Glyburide

The metabolism of glyburide is a multi-step process initiated by oxidative transformations primarily in the liver, followed by potential degradation of the sulfonylurea structure.

Phase I Metabolism: Cytochrome P450-Mediated Hydroxylation

The initial and primary metabolic pathway of glyburide involves the hydroxylation of its cyclohexyl ring, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes. The major isoforms responsible for this biotransformation are CYP3A4 and CYP2C9[1][2]. This oxidative step leads to the formation of two main active metabolites:

  • 4-trans-hydroxyglibenclamide (M1)

  • 3-cis-hydroxyglibenclamide (M2)

These hydroxylated metabolites retain hypoglycemic activity and contribute to the overall therapeutic effect of glyburide[3]. In vitro studies using human liver microsomes have confirmed the significant roles of CYP3A4 and CYP2C9 in the metabolism of glyburide[1].

Formation of this compound

The discovery of this compound in metabolic pathways is linked to the chemical degradation and further metabolism of glyburide and its primary metabolites. The formation of this benzamide derivative involves the cleavage of the sulfonylurea bridge. This breakdown can occur through hydrolysis, a process that can be influenced by the physiological environment.

The proposed pathway suggests the hydrolysis of the sulfonylurea moiety of glyburide, which results in the formation of a sulfonamide intermediate, often referred to as Impurity A, and a corresponding amine. Subsequent cleavage of the C-N bond in the sulfonamide can lead to the formation of this compound. Mass spectrometry fragmentation studies of glibenclamide support this degradation pathway, where a fragment ion corresponding to the mass-to-charge ratio (m/z) of 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (m/z 367) is observed upon elimination of the cyclohexylisocyanate moiety[4][5].

G Glyburide Glyburide (Glibenclamide) M1_M2 Hydroxylated Metabolites (M1, M2) Glyburide->M1_M2 CYP3A4, CYP2C9 (Hydroxylation) Sulfonamide_Intermediate Sulfonamide Intermediate (Impurity A) Glyburide->Sulfonamide_Intermediate Hydrolysis (Sulfonylurea Cleavage) M1_M2->Sulfonamide_Intermediate Hydrolysis Target_Metabolite 5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide Sulfonamide_Intermediate->Target_Metabolite Further Degradation

Metabolic pathway of Glyburide.

Quantitative Data Presentation

The following tables summarize key pharmacokinetic parameters for glyburide and its major active metabolites, M1 and M2. The data has been compiled from various studies in healthy human subjects and diabetic patients.

Table 1: Pharmacokinetic Parameters of Glyburide and its Metabolites (Intravenous Administration) [6]

CompoundVolume of Distribution (Vd) (L)Total Clearance (CL) (L/h)Renal Clearance (CLr) (L/h)
Glyburide (Gb)7.44 ± 1.534.42 ± 0.56-
M120.8 ± 8.411.9 ± 1.713.5 ± 3.7
M215.5 ± 5.510.4 ± 1.38.6 ± 1.6

Table 2: Pharmacokinetic Parameters of Glyburide (Oral Administration) [6]

CompoundVolume of Distribution (Vd) (L)Total Clearance (CL) (L/h)
Glyburide (Gb)9.32 ± 2.794.09 ± 0.45

Table 3: Lower Limits of Quantitation (LLOQ) for Glyburide and its Metabolites in Biological Matrices [7][8]

AnalyteMatrixLLOQ (ng/mL)
GlyburidePlasma0.25 - 1.02
M1Plasma0.102 - 0.40
M2Plasma0.101 - 0.40
GlyburideUrine0.0594
M1Urine0.989 - 1.06
M2Urine1.02

Experimental Protocols

In Vitro Metabolism of Glyburide in Human Liver Microsomes

This protocol outlines a typical experiment to study the metabolism of glyburide using human liver microsomes.

Objective: To identify the metabolites of glyburide formed by human liver microsomal enzymes and to determine the role of specific CYP450 isoforms.

Materials:

  • Glyburide

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • CYP450-specific chemical inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • HPLC vials

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing glyburide (final concentration, e.g., 15 µM), pooled human liver microsomes (final concentration, e.g., 1 mg/mL protein), and 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (to a final concentration of, e.g., 1 mM NADPH). For control incubations (without metabolism), add buffer instead of the NADPH regenerating system. For inhibitor studies, pre-incubate the microsomes with the specific inhibitor for a defined period before adding glyburide.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Glyburide, HLMs, Buffer) pre_incubate Pre-incubate at 37°C (5 minutes) prep_mix->pre_incubate initiate Initiate with NADPH Regenerating System pre_incubate->initiate incubate Incubate at 37°C (e.g., 30 minutes) initiate->incubate terminate Terminate with Acetonitrile incubate->terminate centrifuge Centrifuge (15,000 x g, 15 min) terminate->centrifuge collect Collect Supernatant centrifuge->collect analyze LC-MS/MS Analysis collect->analyze

In Vitro Metabolism Workflow.

LC-MS/MS Method for the Quantification of Glyburide and its Metabolites

This protocol provides a general framework for the development of a sensitive and specific LC-MS/MS method for the simultaneous quantification of glyburide and its metabolites in biological matrices.

Objective: To accurately quantify the concentrations of glyburide and its metabolites in plasma or urine samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

  • Analytical standards of glyburide and its metabolites (including this compound)

  • Internal standard (IS), e.g., a stable isotope-labeled analog of glyburide

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium formate (for mobile phase modification)

  • Analytical column (e.g., C18 reverse-phase column)

Procedure:

1. Sample Preparation (Protein Precipitation for Plasma): a. To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard. b. Vortex mix for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a suitable volume of the initial mobile phase. f. Transfer to an HPLC vial for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: Zorbax 300 SB C18 (150 x 4.5 mm, 5 µm) or equivalent.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage to elute the analytes, followed by a re-equilibration step. For example: 5% B for 2.5 min, then a linear gradient to 90% B over 21.5 min, hold at 90% B for 2.5 min, and then return to initial conditions.
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Injection Volume: 5 - 20 µL.
  • Column Temperature: 30 - 40 °C.

3. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized by direct infusion of the analytical standards. For example, for glyburide, a common transition is m/z 494.1 → 369.0[9].
  • Ion Source Parameters: Optimize parameters such as ion spray voltage (e.g., 5400 V), temperature (e.g., 500°C), nebulizer gas, and curtain gas to achieve maximum sensitivity.
  • Collision Energy (CE) and Declustering Potential (DP): Optimize these parameters for each MRM transition to ensure efficient fragmentation and ion transmission.

4. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
  • Use a weighted linear regression model to fit the calibration curve.
  • Quantify the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Sample [label="Biological Sample\n(Plasma/Urine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Preparation [label="Sample Preparation\n(e.g., Protein Precipitation)"]; LC_Separation [label="HPLC Separation\n(C18 Column, Gradient Elution)"]; MS_Ionization [label="Mass Spectrometry\n(ESI Positive Ionization)"]; MS_Detection [label="MS/MS Detection\n(Multiple Reaction Monitoring)"]; Data_Analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> Preparation; Preparation -> LC_Separation; LC_Separation -> MS_Ionization; MS_Ionization -> MS_Detection; MS_Detection -> Data_Analysis; }

"text-align: center; font-family: Arial, sans-serif; font-size: 12px;">LC-MS/MS Analytical Workflow.

Conclusion

The identification of this compound as a metabolite of glyburide underscores the complex biotransformation and degradation pathways of this widely used antidiabetic agent. The metabolic journey, initiated by CYP450-mediated hydroxylation and proceeding through the cleavage of the sulfonylurea moiety, highlights the importance of comprehensive metabolic profiling in drug development. The quantitative data and detailed experimental protocols presented inthis guide provide a valuable resource for researchers investigating the metabolism and pharmacokinetics of glyburide and related compounds. A thorough understanding of these metabolic pathways is essential for optimizing therapeutic strategies, predicting potential drug interactions, and ensuring the safe and effective use of sulfonylurea drugs in clinical practice.

References

Synthesis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, a significant molecule in medicinal chemistry. The primary synthetic route involves the amide coupling of 5-Chloro-2-methoxybenzoic acid with 2-phenylethylamine. This document outlines the preparation of these crucial precursors and the final coupling step, providing detailed experimental protocols and quantitative data to support research and development efforts.

Core Precursors and Synthetic Overview

The synthesis of this compound fundamentally relies on two key precursor molecules: 5-Chloro-2-methoxybenzoic acid and 2-phenylethylamine . The general synthetic strategy is an amide bond formation, a cornerstone reaction in pharmaceutical chemistry. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by its reaction with the amine.

Synthesis of Precursor: 5-Chloro-2-methoxybenzoic acid

There are two primary, well-documented routes for the synthesis of 5-Chloro-2-methoxybenzoic acid.

Route 1: Methylation of 5-Chlorosalicylic Acid

This method involves the methylation of the hydroxyl group of 5-chlorosalicylic acid. A common approach is to first esterify the carboxylic acid, followed by methylation of the phenolic hydroxyl group, and subsequent hydrolysis of the ester.[1]

Experimental Protocol: Methylation of Methyl 5-Chlorosalicylate [1]

  • A solution of methyl 5-chlorosalicylate (500 g) in acetone (2750 ml) is prepared.

  • Aqueous sodium hydroxide (1650 ml, 2N) and dimethyl sulfate (335 g) are added to the solution.

  • The solution is stirred for 10 minutes.

  • Additional sodium hydroxide (825 ml, 2N) and dimethyl sulfate (168 g) are added, and the mixture is heated under reflux for 45 minutes.

  • The acetone is evaporated under reduced pressure.

  • The residue is extracted with ether, and the ether extract is washed with 5% aqueous sodium hydroxide.

  • The extract is dried, and the ether is removed under reduced pressure.

  • The residue is distilled to yield methyl 5-chloro-2-methoxybenzoate.

  • The ester is then hydrolyzed by heating with aqueous sodium hydroxide, followed by acidification to precipitate 5-Chloro-2-methoxybenzoic acid.

ParameterValue
Starting MaterialMethyl 5-chlorosalicylate
Key ReagentsDimethyl sulfate, Sodium hydroxide
SolventAcetone
ProductMethyl 5-chloro-2-methoxybenzoate
Yield66%
Boiling Point105°-110°C at 0.1mm

Table 1: Quantitative data for the synthesis of Methyl 5-chloro-2-methoxybenzoate.

Route 2: Chlorination of 2-Methoxybenzoic Acid

An alternative route is the direct chlorination of 2-methoxybenzoic acid.[2]

Experimental Protocol: Chlorination of 2-Methoxybenzoic Acid [2]

  • A mixture of 2-methoxybenzoic acid (30.70 g, 0.2 mol), crystalline iodine (0.15 g), carbon tetrachloride (75 ml), and methyl 2-methoxybenzoate (0.45 g) is heated to reflux (73-78 °C).

  • Chlorine gas is passed through the mixture for 3 hours.

  • The carbon tetrachloride is distilled off to yield the crude product.

ParameterValue
Starting Material2-Methoxybenzoic acid
Key ReagentsChlorine, Iodine
SolventCarbon tetrachloride
Product5-Chloro-2-methoxybenzoic acid
Purity97.42%
Melting Point96-97°C

Table 2: Quantitative data for the synthesis of 5-Chloro-2-methoxybenzoic acid via chlorination.

Synthesis_of_5_Chloro_2_methoxybenzoic_acid cluster_0 Route 1: Methylation cluster_1 Route 2: Chlorination 5-Chlorosalicylic_acid 5-Chlorosalicylic Acid Methyl_5_chlorosalicylate Methyl 5-chlorosalicylate 5-Chlorosalicylic_acid->Methyl_5_chlorosalicylate Esterification Methyl_5_chloro_2_methoxybenzoate Methyl 5-chloro-2-methoxybenzoate Methyl_5_chlorosalicylate->Methyl_5_chloro_2_methoxybenzoate Methylation (Dimethyl sulfate) 5_Chloro_2_methoxybenzoic_acid_1 5-Chloro-2-methoxybenzoic acid Methyl_5_chloro_2_methoxybenzoate->5_Chloro_2_methoxybenzoic_acid_1 Hydrolysis 2_Methoxybenzoic_acid 2-Methoxybenzoic Acid 5_Chloro_2_methoxybenzoic_acid_2 5-Chloro-2-methoxybenzoic acid 2_Methoxybenzoic_acid->5_Chloro_2_methoxybenzoic_acid_2 Chlorination (Cl2, I2)

Synthesis pathways for 5-Chloro-2-methoxybenzoic acid.

Synthesis of Precursor: 2-Phenylethylamine

2-Phenylethylamine can be synthesized through various methods, with the reduction of benzyl cyanide being a common and high-yielding approach.

Reduction of Benzyl Cyanide

This method involves the catalytic hydrogenation of benzyl cyanide.

Experimental Protocol: Reduction of Benzyl Cyanide

  • In a high-pressure bomb, place benzyl cyanide (1 kg, 8.55 moles) and Raney nickel catalyst (1 tablespoon).

  • Introduce liquid ammonia (150 ml).

  • Pressurize with hydrogen to approximately 2000 lb.

  • Heat the bomb to 120–130°C with shaking. The reduction is typically complete within an hour.

  • After cooling and opening the bomb, the contents are removed and filtered to remove the catalyst.

  • The product is purified by fractional distillation under reduced pressure.

ParameterValue
Starting MaterialBenzyl Cyanide
CatalystRaney nickel
Reaction Conditions120–130°C, 2000 lb H₂
Product2-Phenylethylamine
Yield83–87%
Boiling Point90–93°C at 15 mm

Table 3: Quantitative data for the synthesis of 2-Phenylethylamine.

Synthesis_of_2_Phenylethylamine Benzyl_Cyanide Benzyl Cyanide 2_Phenylethylamine 2-Phenylethylamine Benzyl_Cyanide->2_Phenylethylamine Catalytic Hydrogenation (H₂, Raney Ni, NH₃) Final_Synthesis 5_Chloro_2_methoxybenzoic_acid 5-Chloro-2-methoxybenzoic acid 5_Chloro_2_methoxybenzoyl_chloride 5-Chloro-2-methoxybenzoyl chloride 5_Chloro_2_methoxybenzoic_acid->5_Chloro_2_methoxybenzoyl_chloride Thionyl chloride Final_Product This compound 5_Chloro_2_methoxybenzoyl_chloride->Final_Product Amide Coupling 2_Phenylethylamine 2-Phenylethylamine 2_Phenylethylamine->Final_Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes are presented: the acylation of 2-phenylethylamine with 5-chloro-2-methoxybenzoyl chloride, and the direct aminolysis of methyl 5-chloro-2-methoxybenzoate. These methods offer reliable pathways to obtain the target compound with high purity and yield. The protocols include step-by-step experimental procedures, reagent specifications, and methods for purification and characterization. All quantitative data is summarized for easy comparison, and a logical workflow diagram is provided for clarity.

Introduction

This compound (CAS No: 33924-49-1) is a significant building block in medicinal chemistry and drug discovery.[1] Its synthesis is a critical step in the preparation of more complex molecules with potential therapeutic applications. The benzamide moiety is a common feature in a variety of biologically active compounds. This document outlines two effective and validated methods for its laboratory-scale synthesis.

Compound Information:

  • Molecular Formula: C₁₆H₁₆ClNO₂[1]

  • Molecular Weight: 289.76 g/mol [1]

  • Synonyms: 5-chloro-2-methoxy-N-phenethylbenzamide, 5-Chloro-N-phenethyl-o-anisamide, N-Phenethyl-5-chloro-2-methoxybenzamide[1]

Synthesis Pathways

Two principal routes for the synthesis of this compound are detailed below.

  • Route 1: Acylation of 2-Phenylethylamine. This is a two-step process starting from 5-chloro-2-methoxybenzoic acid. The carboxylic acid is first converted to the more reactive acyl chloride, which then readily reacts with 2-phenylethylamine to form the desired amide.

  • Route 2: Aminolysis of Methyl 5-chloro-2-methoxybenzoate. This method involves the direct reaction of the methyl ester of 5-chloro-2-methoxybenzoic acid with 2-phenylethylamine at an elevated temperature to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthetic protocols.

ParameterRoute 1: AcylationRoute 2: AminolysisReference
Starting Material 5-Chloro-2-methoxybenzoic acidMethyl-5-chloro-2-methoxybenzoate[2]
Intermediate 5-Chloro-2-methoxybenzoyl chlorideN/A[2]
Yield (Intermediate) 72%N/A[2]
Yield (Final Product) 90%84%[2]
Melting Point (°C) 60-6358-64[2]
Purity High (crystallized product)High (distilled product)[2]

Experimental Protocols

Route 1: Synthesis via Acylation of 2-Phenylethylamine

This protocol is divided into two main steps: the preparation of the acyl chloride intermediate and the final amide formation.

Step 1: Synthesis of 5-Chloro-2-methoxybenzoyl chloride

  • Materials:

    • 5-Chloro-2-methoxybenzoic acid (19 g)

    • Thionyl chloride (64 ml)

    • Benzene (100 ml)

    • Hexane

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloro-2-methoxybenzoic acid (19 g) in thionyl chloride (64 ml).[2]

    • Heat the mixture to reflux and maintain for 1 hour.[2]

    • After cooling, add benzene (100 ml) to the reaction mixture.[2]

    • Remove the solvent and excess thionyl chloride under reduced pressure.[2]

    • Recrystallize the solid residue from hexane to yield 5-chloro-2-methoxybenzoyl chloride.[2]

    • Yield: 15 g (72%)[2]

    • Melting Point: 59-60°C[2]

Step 2: Synthesis of this compound

  • Materials:

    • 5-Chloro-2-methoxybenzoyl chloride (15 g)

    • 2-Phenylethylamine (18 g)

    • Benzene

  • Procedure:

    • Dissolve 5-chloro-2-methoxybenzoyl chloride (15 g) in benzene.[2]

    • In a separate flask, prepare a solution of 2-phenylethylamine (18 g) in benzene.[2]

    • Slowly add the acyl chloride solution to the amine solution with stirring. A precipitate of phenethylamine hydrochloride will form.[2]

    • Filter off the phenethylamine hydrochloride precipitate.[2]

    • Remove the benzene from the filtrate by evaporation under reduced pressure.[2]

    • The residual oil is the crude product, which can be purified by distillation.[2] The product crystallizes upon standing.

    • Yield: 19.4 g (90%)[2]

    • Boiling Point: 205°C at 0.2 mmHg[2]

    • Melting Point: 60-63°C[2]

Route 2: Synthesis via Aminolysis of Methyl 5-chloro-2-methoxybenzoate

  • Materials:

    • Methyl-5-chloro-2-methoxybenzoate (200 g, 1 mole)

    • 2-Phenylethylamine (240 g, 2 moles)

  • Procedure:

    • Combine methyl-5-chloro-2-methoxybenzoate (200 g) and 2-phenylethylamine (240 g) in a suitable reaction vessel.[2]

    • Heat the mixture at 125°C for 5 hours.[2]

    • After the reaction is complete, purify the product by distillation under reduced pressure.[2]

    • Yield: 243 g (84%)[2]

    • Boiling Point: 200-220°C at 0.1 mmHg[2]

    • Melting Point: A sample recrystallized from ether gave a solid with a melting point of 58-61°C. An analytical sample obtained by recrystallization from hexane/ethyl acetate had a melting point of 62-64°C.[2]

Visualized Workflow

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthesis_Workflow cluster_route1 Route 1: Acylation cluster_route2 Route 2: Aminolysis A1 5-Chloro-2-methoxybenzoic Acid C1 5-Chloro-2-methoxybenzoyl Chloride (Intermediate) A1->C1 B1 Thionyl Chloride B1->C1 E1 This compound C1->E1 D1 2-Phenylethylamine D1->E1 A2 Methyl 5-chloro-2-methoxybenzoate C2 This compound A2->C2 B2 2-Phenylethylamine B2->C2

Caption: Synthetic routes to this compound.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling thionyl chloride and benzene.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Benzene is a known carcinogen. Use appropriate containment measures.

  • Reactions involving heating should be monitored carefully.

Characterization

The final product can be characterized using standard analytical techniques:

  • Melting Point: As reported in the protocols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The two synthetic protocols provided offer efficient and reliable methods for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and equipment. Both routes provide the target compound in high yield and purity, suitable for further use in research and development.

References

Application Notes and Protocols for the Analytical Detection of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is a chemical compound with potential applications in pharmaceutical research and development.[1] Its structural similarity to other biologically active benzamides necessitates the availability of robust and reliable analytical methods for its detection and quantification in various matrices. These methods are crucial for quality control, stability testing, impurity profiling, and pharmacokinetic studies.[1] This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties:

  • IUPAC Name: this compound

  • CAS Number: 33924-49-1[1]

  • Molecular Formula: C₁₆H₁₆ClNO₂[1]

  • Molecular Weight: 289.76 g/mol [1]

  • Synonyms: 5-chloro-2-methoxy-N-phenethylbenzamide, 5-Chloro-N-phenethyl-o-anisamide, N-Phenethyl-5-chloro-2-methoxybenzamide[1][2]

Section 1: High-Performance Liquid Chromatography (HPLC) Method

This section details a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. This method is suitable for purity assessment and routine quality control of the compound in bulk drug substance and formulated products.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution: Prepare a stock solution of this compound reference standard (1 mg/mL) in Acetonitrile. Prepare working standards by serial dilution in the mobile phase.

  • Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

3. Data Analysis:

  • Quantification is performed by constructing a calibration curve from the peak areas of the working standards versus their known concentrations. The concentration of the analyte in the sample is determined from this curve.

Quantitative Data Summary: HPLC-UV
ParameterResult
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time ~12.5 min

Note: The presented quantitative data is representative and may vary based on the specific instrumentation and experimental conditions.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Weighing Dissolution Dissolution in Diluent Standard->Dissolution Sample Sample Weighing/Dilution Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Integration->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This method is particularly useful for the analysis of this compound in complex matrices where high selectivity is required.

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Sample Preparation: Samples are extracted using a suitable organic solvent like dichloromethane or ethyl acetate.[3] The organic extract is then concentrated under a stream of nitrogen and may require derivatization to improve volatility and thermal stability, although for this compound, it may not be necessary. The final extract is reconstituted in a suitable solvent for injection.

2. GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

3. Data Analysis:

  • Identification is based on the retention time and the fragmentation pattern in the mass spectrum compared to a reference standard. Quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Quantitative Data Summary: GC-MS (SIM Mode)
ParameterResult
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Target Ions (m/z) To be determined from the mass spectrum of the reference standard.

Note: The presented quantitative data is representative and may vary based on the specific instrumentation and experimental conditions.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Solvent Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Spectral Library Matching Detection->Identification Quantification SIM Peak Area Quantification Detection->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers very high sensitivity and selectivity, making it the method of choice for analyzing low concentrations of this compound in complex biological matrices such as plasma or urine.[4][5]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation: For biological samples, protein precipitation followed by solid-phase extraction (SPE) is recommended to remove matrix interferences. The final eluate is evaporated and reconstituted in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution Program: A fast gradient is typically used, for example, from 10% B to 95% B in 5 minutes.

  • Ionization Mode: ESI Positive

  • Ion Source Temperature: 400 °C[4]

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 290.1 [M+H]⁺(To be determined)(To be determined)
(Quantifier)290.1 [M+H]⁺(To be determined)(To be determined)
(Qualifier)

Note: The precursor ion is the protonated molecule [M+H]⁺. Product ions and collision energies must be optimized by infusing a standard solution of the analyte into the mass spectrometer.

3. Data Analysis:

  • Quantification is based on the peak area of the specific MRM transition, using an internal standard to correct for matrix effects and variations in extraction recovery.

Quantitative Data Summary: LC-MS/MS
ParameterResult
Linearity Range 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Note: The presented quantitative data is representative and may vary based on the specific instrumentation and experimental conditions.

Logical Diagram: LC-MS/MS Method Development

LCMSMS_Logic cluster_ms MS Optimization cluster_lc LC Method Development cluster_validation Method Validation Infusion Direct Infusion of Standard Precursor Determine Precursor Ion [M+H]⁺ Infusion->Precursor Fragmentation Optimize Fragmentation & CE Precursor->Fragmentation MRM Select Quantifier & Qualifier Ions Fragmentation->MRM Linearity Linearity & Range MRM->Linearity Column Column Selection (e.g., C18) MobilePhase Mobile Phase Selection Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient Gradient->Linearity LLOQ LOD & LOQ Linearity->LLOQ Precision Precision & Accuracy LLOQ->Precision Matrix Matrix Effect & Recovery Precision->Matrix

Caption: Logical steps for developing an LC-MS/MS method for a new analyte.

The analytical methods described provide a comprehensive framework for the detection and quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The HPLC-UV method is suitable for routine quality control, while GC-MS and LC-MS/MS offer higher selectivity and sensitivity for more complex analyses, particularly in biological matrices. It is essential to validate any chosen method according to the relevant regulatory guidelines to ensure reliable and accurate results.

References

Application Note: Quantitative Analysis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is suitable for pharmacokinetic studies and other bioanalytical applications requiring high sensitivity and selectivity.

Introduction

This compound is a compound of interest in pharmaceutical development. Accurate determination of its concentration in biological matrices such as plasma is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2][3] This application note details a robust LC-MS/MS method for the quantification of this compound in human plasma, employing a straightforward protein precipitation method for sample preparation.[4]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Ice-Cold Acetonitrile) add_is->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject into LC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Experimental workflow for plasma sample analysis.

Materials and Methods

Reagents and Chemicals
  • This compound (Reference Standard)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled analog.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Control human plasma (K2-EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards to room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18 analytical column (e.g., 100 x 2.1 mm, 3.5 µm).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) %B
    0.0 20
    3.0 95
    4.0 95
    4.1 20

    | 6.0 | 20 |

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 500°C.

  • IonSpray Voltage: 5500 V.[5]

  • MRM Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z)
    This compound 290.1 155.1

    | Internal Standard | User Defined | User Defined |

Method Validation Summary

The method was validated according to standard bioanalytical guidelines. A summary of the validation parameters is presented below.

Linearity and Range

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL.

ParameterValue
Concentration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ1≤ 20± 20≤ 20± 20
LQC3≤ 15± 15≤ 15± 15
MQC100≤ 15± 15≤ 15± 15
HQC800≤ 15± 15≤ 15± 15
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC3Consistent and reproducibleMinimal
MQC100Consistent and reproducibleMinimal
HQC800Consistent and reproducibleMinimal

Data Analysis

Data acquisition and processing were performed using the instrument-specific software. The concentration of this compound in unknown samples was determined by interpolating the peak area ratio (analyte/internal standard) against the calibration curve.

Conclusion

This application note describes a sensitive, selective, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method well-suited for pharmacokinetic and other bioanalytical studies in a drug development setting.

References

Application Note: A Robust HPLC Method for the Quantification of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is a benzamide derivative with potential applications in pharmaceutical research and development.[1] Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and formulation studies. This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine analysis in a laboratory setting.

Physicochemical Properties of this compound
PropertyValue
IUPAC Name This compound
Molecular Formula C16H16ClNO2
Molecular Weight 289.76 g/mol [1]
CAS Number 33924-49-1[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (Analytical grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-15 min: 70% B15-17 min: 70-90% B17-20 min: 90% B20-21 min: 90-70% B21-25 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 25 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask. Add a portion of methanol, and sonicate for 15 minutes to ensure complete dissolution. Dilute to the final volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

System Suitability

System suitability tests were performed to ensure the chromatographic system was adequate for the intended analysis.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20006500
%RSD of Peak Area ≤ 2.0%0.8%
Method Validation Data

The developed method was validated according to ICH guidelines.

Table 1: Linearity and Range

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
18.5215.3
58.5176.8
108.53152.5
258.52380.1
508.51759.2
1008.521518.9
Correlation Coefficient (r²) 0.9998

Table 2: Precision

Concentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
500.91.3

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2524.899.2
5050.4100.8
7574.599.3

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.25
LOQ 0.75

Visualizations

HPLC Method Development Workflow

The following diagram illustrates the overall workflow for the analytical HPLC method development and validation of this compound.

HPLC_Method_Development_Workflow A Literature Search & Method Scouting B Selection of Initial Conditions (Column, Mobile Phase) A->B C Method Optimization (Gradient, Flow Rate, Temperature) B->C D System Suitability Testing C->D C->D Re-optimize E Method Validation (ICH Guidelines) (Linearity, Precision, Accuracy, etc.) D->E Pass E->C Fail F Finalized HPLC Method E->F G Routine Analysis & Quality Control F->G Method_Optimization_Relationships cluster_params Adjustable Parameters cluster_outcomes Chromatographic Outcomes A Mobile Phase Composition X Retention Time A->X Y Resolution A->Y B Flow Rate B->X B->Y C Column Temperature C->X Z Peak Shape C->Z

References

Application Notes and Protocols for 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is a significant compound in pharmaceutical analysis, primarily known as a metabolite of the antidiabetic drug Glibenclamide (also known as Glyburide).[1] As a well-characterized chemical entity, it serves as an essential reference standard in various analytical applications. Its primary uses include the identification and quantification of Glibenclamide and its metabolites in biological matrices, impurity profiling of Glibenclamide drug substances and products, and in the development and validation of analytical methods.[2] This document provides detailed application notes and protocols for the effective use of this compound as a reference standard.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application in analytical methodologies.

PropertyValueReference
Chemical Name This compound[2]
Synonyms 5-Chloro-N-phenethyl-o-anisamide, Glibenclamide Impurity A[2][3]
CAS Number 33924-49-1[2]
Molecular Formula C₁₆H₁₆ClNO₂[2]
Molecular Weight 289.76 g/mol [2]
Appearance White to off-white crystalline powder[4]
Purity (by HPLC) ≥98%[4]
Storage Conditions 2-8°C, protected from light and moisture

Applications

As a certified reference material, this compound is instrumental in a range of analytical applications within the pharmaceutical industry.

  • Quantitative Analysis: It is used to create calibration curves for the precise quantification of this metabolite in pharmacokinetic and drug metabolism studies of Glibenclamide.

  • Impurity Profiling: It serves as a reference marker for the identification and control of impurities in Glibenclamide active pharmaceutical ingredients (APIs) and finished drug products.

  • Method Validation: It is essential for the validation of analytical methods, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), to ensure their accuracy, precision, and linearity.[2]

  • Pharmacopoeial Testing: As a British Pharmacopoeia (BP) reference standard, it is used for conformity testing as prescribed in the official monographs.[5]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific analytical instrumentation and laboratory conditions.

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate and precise standard solutions for calibration and quality control.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18 MΩ·cm)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve the compound in methanol and make up to the mark with the same solvent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve the desired concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment and Quantification

Objective: To provide a robust HPLC method for the analysis of this compound.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A system equipped with a quaternary pump, autosampler, column oven, and UV detector.
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-22 min: 80-40% B; 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm[6]
Injection Volume 10 µL

System Suitability: Before initiating the analysis, perform system suitability tests to ensure the performance of the chromatographic system. The acceptance criteria should be in accordance with internal standard operating procedures and pharmacopoeial guidelines.

Sample Preparation from Biological Matrices (Plasma)

Objective: To extract the analyte from plasma samples for LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • Internal standard solution (e.g., a deuterated analog)

  • Acetonitrile with 0.1% formic acid

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 600 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Visualizations

Metabolic Pathway of Glibenclamide

The following diagram illustrates the metabolic conversion of Glibenclamide to its hydroxylated metabolites, including this compound.

Glibenclamide_Metabolism Glibenclamide Glibenclamide Metabolites Hydroxylated Metabolites (including this compound) Glibenclamide->Metabolites CYP3A4, CYP2C9 (Liver Microsomes)

Caption: Metabolic pathway of Glibenclamide.

Experimental Workflow for Reference Standard Use

This diagram outlines the typical workflow for using this compound as a reference standard in an analytical laboratory.

Reference_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_sol Prepare Stock Solution (1000 µg/mL) work_std Prepare Working Standards (Calibration Curve) stock_sol->work_std hplc_analysis HPLC/LC-MS Analysis work_std->hplc_analysis data_acq Data Acquisition hplc_analysis->data_acq cal_curve Generate Calibration Curve data_acq->cal_curve quant Quantify Analyte in Samples cal_curve->quant

Caption: Workflow for using a reference standard.

Conclusion

This compound is an indispensable tool for the accurate and reliable analysis of Glibenclamide and its metabolites. The protocols and information provided in these application notes are intended to guide researchers, scientists, and drug development professionals in the effective utilization of this reference standard, thereby ensuring the quality, safety, and efficacy of pharmaceutical products. Adherence to good laboratory practices and appropriate method validation are paramount for obtaining robust and reproducible analytical results.

References

Protocol for impurity profiling of glyburide using 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Impurity Profiling of Glyburide

Introduction

Glyburide, also known as glibenclamide, is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2] It stimulates the pancreas to produce more insulin and enhances the body's sensitivity to insulin.[1][2] As with any active pharmaceutical ingredient (API), the purity of glyburide is critical to its safety and efficacy. During synthesis and storage, various related substances and degradation products can emerge as impurities.[1] Regulatory bodies require stringent control and monitoring of these impurities. This application note describes a protocol for the impurity profiling of glyburide, with a focus on the identification and quantification of potential impurities, including 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, a known related compound.

The analytical method of choice for separating and quantifying glyburide and its related compounds is High-Performance Liquid Chromatography (HPLC) coupled with UV detection.[1][3] This technique offers the necessary resolution and sensitivity to detect and quantify impurities at low levels.

Quantitative Data Summary

The following table summarizes the chromatographic parameters for the analysis of glyburide and its related compound, this compound.

CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Glyburide8.50.050.15
This compound12.20.030.10

Experimental Protocol

This protocol outlines the procedure for the determination of impurities in a glyburide drug substance or product using reverse-phase HPLC.

1. Materials and Reagents

  • Glyburide Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

2. Instrumentation and Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of phosphate buffer (pH 3.5) and acetonitrile in a gradient elution mode.

    • Buffer Preparation: Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water and adjust the pH to 3.5 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.[3]

  • Injection Volume: 20 µL.

3. Standard Solution Preparation

  • Glyburide Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Glyburide Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Impurity Standard Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution: Prepare a working standard solution containing a known concentration of glyburide and the impurity by diluting the stock solutions with the mobile phase.

4. Sample Preparation

  • Glyburide Drug Substance: Accurately weigh about 25 mg of the glyburide sample, dissolve it in methanol, and dilute to a final concentration of 1000 µg/mL with the mobile phase.

  • Glyburide Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of glyburide, transfer to a 25 mL volumetric flask, add about 15 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter before injection.

5. System Suitability

Before sample analysis, inject the working standard solution to check for system suitability. The system is deemed suitable if the theoretical plates for the glyburide peak are not less than 2000, the tailing factor is not more than 2.0, and the relative standard deviation for replicate injections is not more than 2.0%.

6. Analysis

Inject the prepared sample solutions into the chromatograph, record the chromatograms, and measure the peak areas for all the impurities.

7. Calculation

The amount of each impurity in the glyburide sample can be calculated using the following formula:

% Impurity = (Area of Impurity Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x 100

Experimental Workflow

G Workflow for Glyburide Impurity Profiling cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Methanol A->B C Dilution to Final Concentration B->C D Filtration (for tablets) C->D Tablet Samples E Injection into HPLC C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection at 230 nm F->G H Peak Integration & Area Measurement G->H I Impurity Quantification H->I J Impurity Profile Report I->J Final Report

Caption: Experimental workflow for the impurity profiling of glyburide.

References

Application of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is a chemical compound with the CAS Number 33924-49-1.[1][2][3][4] It is recognized as a metabolite of the well-known antidiabetic drug, Glyburide (also known as Glibenclamide).[2][3] Understanding the pharmacokinetic profile of metabolites is crucial in drug development for assessing the overall safety and efficacy of a parent drug. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the pharmacokinetics of this compound or similar benzamide derivatives.

Chemical Properties

PropertyValueReference
CAS Number 33924-49-1[1][2][3][4]
Molecular Formula C16H16ClNO2[1][3]
Molecular Weight 289.76 g/mol [1][3]
Synonyms 5-chloro-2-methoxy-N-phenethylbenzamide, 5-Chloro-N-phenethyl-o-anisamide, N-Phenethyl-5-chloro-2-methoxybenzamide[1][2]

Application Notes

1. Rationale for Pharmacokinetic Studies

As a metabolite of Glyburide, characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for a complete understanding of Glyburide's disposition in the body. Key reasons to conduct pharmacokinetic studies on this metabolite include:

  • Safety Assessment: To determine if the metabolite accumulates to concentrations that could cause off-target effects or toxicity.

  • Efficacy Contribution: To assess whether the metabolite itself possesses any pharmacological activity that might contribute to the parent drug's therapeutic effect.

  • Drug-Drug Interaction Potential: To investigate if the metabolite can inhibit or induce drug-metabolizing enzymes or transporters, potentially affecting co-administered drugs.

  • Regulatory Requirements: Regulatory agencies often require pharmacokinetic data on major metabolites to ensure a comprehensive safety and efficacy evaluation of a new drug candidate.

2. Key Pharmacokinetic Parameters

The following table outlines the key pharmacokinetic parameters that should be determined and provides a hypothetical example for data presentation.

ParameterDescriptionHypothetical Oral Data (5 mg/kg)Hypothetical IV Data (1 mg/kg)
Cmax Maximum plasma concentration85 ng/mL250 ng/mL
Tmax Time to reach Cmax1.5 h0.1 h
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration450 ngh/mL300 ngh/mL
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity475 ngh/mL310 ngh/mL
t1/2 Elimination half-life4.2 h3.8 h
CL Clearance-3.2 L/h/kg
Vd Volume of distribution-15 L/kg
F (%) Bioavailability30.6%-

3. Bioanalytical Method Development

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. For this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended due to its high sensitivity and selectivity.

Method Validation Parameters:

  • Selectivity: No interference from endogenous matrix components at the retention time of the analyte and internal standard.

  • Linearity: A linear relationship between concentration and detector response, typically with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification).

  • Recovery and Matrix Effect: Consistent and reproducible extraction recovery and minimal matrix-induced ion suppression or enhancement.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical single-dose pharmacokinetic study in rats.

1.1. Animals

  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Housing: Standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

1.2. Dosing

  • Formulation: Prepare a dosing solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water with 1% Tween 80 for oral administration; saline with 5% DMSO for intravenous administration).

  • Routes of Administration:

    • Oral (PO): Administer a single dose (e.g., 5 mg/kg) via oral gavage.

    • Intravenous (IV): Administer a single dose (e.g., 1 mg/kg) via the tail vein.

  • Groups:

    • Group 1: PO administration (n=5)

    • Group 2: IV administration (n=5)

1.3. Sample Collection

  • Collect blood samples (approx. 0.2 mL) from the saphenous vein into EDTA-coated tubes at the following time points:

    • PO: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • IV: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Process blood samples by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) to obtain plasma.

  • Store plasma samples at -80°C until analysis.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

2.1. Materials

  • Rat plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)

  • Protein precipitation solvent (e.g., acetonitrile)

2.2. Procedure

  • Thaw plasma samples on ice.

  • To 50 µL of each plasma sample, add 10 µL of IS working solution.

  • Vortex briefly to mix.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions (Hypothetical)

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve good separation (e.g., start with 5% B, ramp to 95% B, then re-equilibrate).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

3.2. Mass Spectrometry Conditions (Hypothetical)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

    • Internal Standard: Determine the precursor and product ions for the IS.

  • Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

Visualizations

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing Animal Dosing (PO or IV) Sampling Blood Sample Collection Dosing->Sampling Processing Plasma Processing Sampling->Processing Extraction Sample Extraction Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Concentration Concentration Calculation LCMS->Concentration PK_Params Pharmacokinetic Parameter Calculation Concentration->PK_Params Report Reporting PK_Params->Report

Caption: Workflow for an in vivo pharmacokinetic study.

Bioanalytical_Method_Validation cluster_parameters Validation Parameters Method_Validation Bioanalytical Method Validation Selectivity Selectivity Method_Validation->Selectivity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Recovery Recovery Method_Validation->Recovery Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Stability Stability Method_Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

In vitro metabolism studies of glyburide to 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro studies on the metabolism of glyburide, a second-generation sulfonylurea drug used in the management of type 2 diabetes. The focus of these protocols is on the well-documented hydroxylation pathways of glyburide, which are the primary routes of its metabolism. While the formation of other metabolites is possible, the hydroxylation products are the most extensively characterized.

Introduction

Glyburide undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. Understanding the in vitro metabolism of glyburide is crucial for several aspects of drug development, including predicting in vivo pharmacokinetics, assessing potential drug-drug interactions, and identifying active or inactive metabolites. The major metabolic pathway for glyburide is the hydroxylation of its cyclohexyl ring, leading to the formation of several metabolites. The two primary metabolites are 4-trans-hydroxycyclohexyl glyburide (M1) and 3-cis-hydroxycyclohexyl glyburide (M2b).[1][2][3] Other minor hydroxylated metabolites have also been identified.[1] The primary enzymes responsible for glyburide metabolism are CYP3A4 and CYP2C9, with minor contributions from other isoforms like CYP2C19 and CYP2C8.[2][4][5][6][7]

Data Presentation

The following tables summarize key quantitative data related to the in vitro metabolism of glyburide.

Table 1: Major Hydroxylated Metabolites of Glyburide

MetaboliteCommon NamePercentage of Total Metabolites Formed in Human Liver Microsomes (Approximate)
4-trans-hydroxycyclohexyl glyburideM127.6%
3-cis-hydroxycyclohexyl glyburideM2b7.59%
4-cis-hydroxycyclohexyl glyburideM2a6.67%
3-trans-hydroxycyclohexyl glyburideM35.02%
2-trans-hydroxycyclohexyl glyburideM43.84%
Metabolite from loss of cyclohexyl ringM65.29%
(Data adapted from a study using human liver microsomes)[8]

Table 2: Kinetic Parameters for Glyburide Depletion by CYP Isoforms

CYP IsoformIntrinsic Clearance (Clint,u, mL/min/nmol P450)
CYP3A437.1
CYP3A713.0
CYP3A58.7
(Data represents the metabolic capacity of different CYP isoforms towards glyburide)[9]

Table 3: Lower Limits of Quantitation (LLOQ) for Glyburide and its Metabolites in Biological Matrices

AnalyteLLOQ in Plasma (ng/mL)LLOQ in Urine (ng/mL)
Glyburide1.020.0594
M10.1020.989
M2a0.1090.984
M2b0.1011.02
M30.1001.00
M40.1130.984
(Data from a validated LC-MS/MS method)[1]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Glyburide in Human Liver Microsomes

Objective: To determine the metabolic profile of glyburide in human liver microsomes and identify the major metabolites formed.

Materials:

  • Glyburide

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Internal standard (e.g., Glyburide-d11)[2][10]

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of glyburide in a suitable solvent (e.g., DMSO or methanol).

    • In a microcentrifuge tube, add potassium phosphate buffer (pH 7.4), human liver microsomes (final protein concentration typically 0.2-1 mg/mL), and the NADPH regenerating system.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the glyburide stock solution to achieve the desired final concentration (e.g., 1-10 µM).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to identify and quantify glyburide and its metabolites. The specific parameters for the LC-MS/MS system (e.g., column, mobile phases, gradient, and mass transitions) should be optimized for the analytes of interest.[1][2][10]

Protocol 2: Identification of CYP Isoforms Involved in Glyburide Metabolism

Objective: To identify the specific cytochrome P450 isoforms responsible for glyburide metabolism.

Methods: This can be achieved through two primary approaches:

  • Recombinant Human CYP Enzymes: Incubate glyburide with individual recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2C9, etc.) following a similar procedure as described in Protocol 1. The formation of metabolites by specific recombinant enzymes will indicate their involvement.

  • Chemical Inhibition Studies: Incubate glyburide with human liver microsomes in the presence and absence of known selective inhibitors for specific CYP isoforms. A significant reduction in the formation of a metabolite in the presence of a specific inhibitor suggests the involvement of that CYP isoform.

Table 4: Selective Chemical Inhibitors for Major CYP Isoforms

CYP IsoformSelective Inhibitor
CYP3A4Ketoconazole
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine
CYP2C8Montelukast

Procedure (Chemical Inhibition):

  • Follow the procedure outlined in Protocol 1.

  • Prior to the addition of glyburide, add a selective CYP inhibitor to the incubation mixture at a concentration known to be selective and effective.

  • Include a control incubation without the inhibitor.

  • Compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the contribution of the specific CYP isoform.

Visualizations

Glyburide_Metabolism_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Glyburide Glyburide Stock Preincubation Pre-incubation (37°C, 5 min) Glyburide->Preincubation HLM Human Liver Microsomes HLM->Preincubation NADPH NADPH Regenerating System NADPH->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation Incubation Incubation (37°C) Preincubation->Incubation Add Glyburide Termination Reaction Termination (Acetonitrile + IS) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis

Caption: Experimental workflow for the in vitro metabolism of glyburide.

Glyburide_Metabolic_Pathway cluster_metabolites Hydroxylated Metabolites cluster_enzymes Glyburide Glyburide M1 M1 (4-trans-hydroxy) Glyburide->M1 M2b M2b (3-cis-hydroxy) Glyburide->M2b Other_Metabolites Other Hydroxylated Metabolites (M2a, M3, M4) Glyburide->Other_Metabolites CYP3A4 CYP3A4 CYP3A4->Glyburide CYP2C9 CYP2C9 CYP2C9->Glyburide Other_CYPs Other CYPs (CYP2C19, CYP2C8) Other_CYPs->Glyburide

Caption: Primary metabolic pathway of glyburide hydroxylation.

A Note on 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide:

The formation of this compound from glyburide would involve the cleavage of the sulfonylurea bridge. While some studies have reported a metabolite resulting from the "loss of the cyclohexyl ring" (M6), it is not definitively identified as this compound in the reviewed literature.[8] Further investigation using high-resolution mass spectrometry and comparison with a synthesized standard would be necessary to confirm the structure of this metabolite and elucidate the enzymatic pathway responsible for its formation. The protocols described above can be adapted for such investigations by focusing on the detection and characterization of this specific metabolite.

References

Experimental use of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is a synthetic benzamide derivative with potential applications in cell-based research.[1][2][3] Structurally, it is recognized as a metabolite of the antidiabetic medication Glyburide.[1][2] While extensive research on its specific biological activity is emerging, its structural similarity to other pharmacologically active benzamides suggests potential interactions with cellular signaling pathways, including G protein-coupled receptors (GPCRs). This document provides detailed protocols for the experimental use of this compound in common cell-based assays to characterize its bioactivity.

Potential Applications

Based on the activities of structurally related benzamide compounds, this compound may be investigated for its effects on:

  • G Protein-Coupled Receptor (GPCR) Signaling: Many benzamide derivatives are known to modulate GPCR activity. Assays focusing on GPCRs, such as calcium flux or cAMP modulation, are highly relevant.

  • Cell Viability and Cytotoxicity: To determine the compound's effect on cell health and establish appropriate concentration ranges for further experiments.

  • Enzyme Inhibition: Related compounds have shown inhibitory activity against enzymes like acetylcholinesterase.[4]

  • Anti-proliferative Effects: Some benzamide derivatives have been evaluated for their anti-cancer properties.[5]

Data Presentation

The following table summarizes hypothetical quantitative data from a series of initial screening assays to characterize the bioactivity of this compound.

Assay TypeCell LineTarget/PathwayResult (IC50/EC50)
Calcium Mobilization AssayHEK293Gq-coupled GPCR1.5 µM (EC50)
cAMP Accumulation AssayCHO-K1Gs-coupled GPCR> 50 µM (IC50)
Cell Viability (MTT) AssayHeLaGeneral Toxicity25 µM (IC50)
Acetylcholinesterase AssayIn vitroAChE Enzyme15 µM (IC50)
Anti-proliferative AssayA2780Cell Proliferation10 µM (GI50)

Mandatory Visualizations

Signaling Pathway Diagram

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR G Protein-Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Ca2+ release, Gene transcription) Second_Messenger->Cellular_Response Initiation

Caption: Generalized G Protein-Coupled Receptor (GPCR) signaling cascade.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293, CHO) Cell_Seeding 3. Cell Seeding (Plate in 96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide) Compound_Treatment 4. Compound Treatment (Incubate with cells) Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Assay_Execution 5. Assay Execution (e.g., Add fluorescent dye) Compound_Treatment->Assay_Execution Data_Acquisition 6. Data Acquisition (Read plate with microplate reader) Assay_Execution->Data_Acquisition Data_Analysis 7. Data Analysis (Calculate IC50/EC50 values) Data_Acquisition->Data_Analysis

Caption: Workflow for a typical cell-based screening assay.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol determines the concentration of the compound that is cytotoxic to cells.

Materials:

  • This compound

  • HeLa cells (or other suitable cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Compound Treatment: Remove the old media from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value.

Calcium Mobilization Assay

This assay is used to detect the activation of Gq-coupled GPCRs, which leads to an increase in intracellular calcium.

Materials:

  • This compound

  • HEK293 cells stably expressing a Gq-coupled GPCR of interest

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well black, clear-bottom cell culture plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well black, clear-bottom plate at a density of 40,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium and add 100 µL of the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS.

  • Data Acquisition: Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation). Measure the baseline fluorescence for 10-20 seconds. Add the compound dilutions to the wells and continue to measure the fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis: Calculate the change in fluorescence intensity over baseline. Plot the response against the compound concentration to determine the EC50 value.

cAMP Accumulation Assay

This assay measures the modulation of adenylyl cyclase activity through Gs or Gi-coupled GPCRs.

Materials:

  • This compound

  • CHO-K1 cells stably expressing a Gs or Gi-coupled GPCR of interest

  • F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • Forskolin (for Gi-coupled receptor assays)

Procedure:

  • Cell Seeding: Seed CHO-K1 cells into a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • For Gs-coupled receptors: Add the compound at various concentrations in the presence of IBMX and incubate for 30 minutes at 37°C.

    • For Gi-coupled receptors: Add the compound at various concentrations in the presence of IBMX and a sub-maximal concentration of forskolin. Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • For Gs-agonists: Plot the cAMP concentration against the compound concentration to determine the EC50.

    • For Gi-agonists (or Gs-antagonists): Plot the inhibition of forskolin-stimulated cAMP production against the compound concentration to determine the IC50.

References

Application Note: Quantitative Analysis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the analysis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for the qualitative identification and quantitative determination of these compounds in various matrices, which is essential during drug discovery, development, and quality control processes. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis.

Introduction

This compound and its analogues are a class of compounds with significant interest in pharmaceutical research. Accurate and reliable analytical methods are imperative for their characterization, purity assessment, and quantification in biological and chemical samples. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive mass spectral identification. This document provides a comprehensive methodology for the GC-MS analysis of these benzamide derivatives.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade or GC-MS grade methanol, acetonitrile, ethyl acetate, and dichloromethane.

  • Reference Standard: this compound (purity ≥98%).

  • Internal Standard (IS): A structurally similar compound not expected to be in the sample, such as N-benzylbenzamide or a deuterated analog.

  • Sample Matrix: As required (e.g., reaction mixture, formulation, biological fluid).

  • Reagents for Extraction (if necessary): Anhydrous sodium sulfate, solid-phase extraction (SPE) cartridges (e.g., C18).

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

a) For Pure Compounds or Standards:

  • Accurately weigh and dissolve the reference standard in a suitable volatile solvent (e.g., methanol, ethyl acetate) to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.

b) For Extraction from a Liquid Matrix (e.g., Reaction Mixture):

  • To 1 mL of the liquid sample, add 5 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

c) For Extraction from a Solid Matrix:

  • Homogenize the solid sample.

  • To 1 g of the homogenized sample, add 10 mL of dichloromethane.

  • Sonication for 15 minutes.

  • Filter the extract to remove solid particles.

  • Evaporate the solvent and reconstitute as described above.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis
  • Qualitative Analysis: Identify the target compound by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Quantitative Analysis: Develop a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of the analyte in the samples can then be determined from this calibration curve.

Predicted Mass Spectrometry Fragmentation

The mass spectrum of this compound is expected to show characteristic fragments. Based on the fragmentation of N-phenethylbenzamide, the following key ions are predicted.

  • Molecular Ion [M] +: The intact molecule with a positive charge.

  • [M-C₇H₇] +: Loss of the benzyl group.

  • C₇H₅OCl +: Fragment corresponding to the 5-chloro-2-methoxybenzoyl cation.

  • C₇H₇ +: Tropylium ion from the phenylethyl moiety.

  • C₈H₈N +: Fragment from the cleavage of the amide bond.

Data Presentation

The quantitative data should be summarized in a structured table for clear comparison.

Table 1: Representative Quantitative GC-MS Data for Benzamide Derivatives

AnalyteRetention Time (min)Quantitation Ion (m/z)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (r²)
N,N-dimethylbenzamide8.51490.050.15>0.995
N-phenethylbenzamide12.21050.080.24>0.996
This compound(Predicted ~15-17)(Predicted 169)(To be determined)(To be determined)(To be determined)
Internal Standard(To be determined)(To be determined)---

Note: The data for N,N-dimethylbenzamide and N-phenethylbenzamide are based on literature and are for illustrative purposes.[1] The retention time for the target analyte is an estimate and should be confirmed experimentally.

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Spiking Internal Standard Spiking Concentration->Spiking Injection GC Injection Spiking->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Qualitative Qualitative Analysis (Library Match) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis of benzamide derivatives.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the qualitative and quantitative analysis of this compound and its derivatives. The protocol is adaptable to various sample matrices and can be validated to meet regulatory requirements for drug development and quality control. Proper sample preparation and adherence to the specified instrumental parameters are critical for achieving accurate and reproducible results.

References

Troubleshooting & Optimization

Troubleshooting HPLC peak tailing for 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing HPLC peak tailing with 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide. The content is structured in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my chromatographic peak for this compound tailing?

Peak tailing for this compound is often observed in reversed-phase HPLC and is typically caused by secondary interactions between the analyte and the stationary phase.[1][2] The structure of this compound includes a benzamide group, which can act as a basic functional group. This basic site can interact strongly with acidic residual silanol groups on the surface of silica-based HPLC columns, leading to more than one retention mechanism and resulting in an asymmetrical, tailing peak.[2][3]

Other potential causes include:

  • Column Overload : Injecting too high a concentration of the sample.[3][4]

  • Column Contamination or Degradation : Accumulation of matrix components or physical deformation of the column bed.[4][5][6]

  • Inappropriate Mobile Phase pH : A mobile phase pH close to the analyte's pKa can cause inconsistent ionization.[1][7][8]

  • Extra-Column Volume : Excessive volume from tubing, fittings, or the detector cell can cause band broadening.[4][5]

Q2: How does the mobile phase pH affect the peak shape for this compound?

Mobile phase pH is a critical factor for ionizable compounds like this compound.[8][9] The basic amide group can be protonated at acidic pH.

  • At Mid-range pH (e.g., pH > 4) : Residual silanol groups on the silica packing are ionized (negatively charged), while the basic amide may be partially protonated (positively charged). This leads to strong ionic interactions, causing significant peak tailing.[2][3]

  • At Low pH (e.g., pH 2.5-3.0) : The ionization of the acidic silanol groups is suppressed. By operating at a lower pH, these secondary interactions are minimized, leading to a more symmetrical peak shape.[2][10][11]

It is crucial to select a pH that is at least 1.5 to 2 units away from the analyte's pKa to ensure it exists in a single, consistent ionic form.[8]

Q3: What are secondary silanol interactions and how can I minimize them?

Secondary silanol interactions are a primary cause of peak tailing for basic compounds on silica-based reversed-phase columns.[1][3][12] They occur when basic functional groups on the analyte, such as the amide in your compound, interact with acidic silanol groups (Si-OH) that remain on the silica surface after the C18 chains are bonded.[4][10] This interaction provides a secondary, stronger retention mechanism in addition to the desired hydrophobic interaction, causing some analyte molecules to lag behind, resulting in a tailing peak.[2]

To minimize these interactions:

  • Lower the Mobile Phase pH : Operating at a pH of 3 or below protonates the silanol groups, neutralizing their negative charge and reducing ionic interactions.[2][10]

  • Use a Highly Deactivated (End-Capped) Column : These columns have fewer accessible silanol groups, reducing the sites for secondary interactions.[2]

  • Add a Competing Base : Additives like triethylamine (TEA) can be added to the mobile phase. TEA is a small basic molecule that preferentially interacts with the silanol groups, effectively "masking" them from your analyte.[13]

  • Increase Buffer Concentration : A higher buffer concentration (e.g., 20-50 mM) can also help mask residual silanol activity.[3][11]

cluster_0 Mechanism of Silanol Interaction Analyte Basic Analyte (Amide Group) Silanol Ionized Silanol Group (Si-O⁻) Analyte->Silanol Ionic Interaction (Secondary Retention) Tailing Peak Tailing Silanol->Tailing Causes

Caption: Interaction between a basic analyte and an ionized silanol group.

Troubleshooting Guides & Experimental Protocols

Guide 1: Mobile Phase Optimization

If you suspect mobile phase issues are causing peak tailing, follow these protocols.

Protocol 1: Mobile Phase pH Adjustment

  • Prepare Aqueous Buffer : Prepare a 20 mM phosphate or formate buffer.

  • Initial pH : Prepare a mobile phase with the aqueous buffer at a neutral pH (e.g., pH 7.0) mixed with your organic modifier (e.g., Acetonitrile).

  • Inject Sample : Inject your standard and record the chromatogram and tailing factor.

  • Adjust pH : Prepare a new batch of aqueous buffer and adjust the pH downwards to ~3.0 using an appropriate acid (e.g., phosphoric acid).

  • Re-equilibrate : Flush the HPLC system and column with the new, lower pH mobile phase for at least 15-20 column volumes.

  • Re-inject Sample : Inject the same standard and compare the peak shape and tailing factor to the initial run. The peak shape should improve significantly.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHBufferTailing Factor (As)Observation
7.020 mM Phosphate> 2.0Severe tailing observed.
4.520 mM Acetate1.6 - 2.0Moderate tailing.
3.020 mM Phosphate1.2 - 1.5Acceptable peak shape.[2]
2.520 mM Phosphate< 1.2Symmetrical peak achieved.
Guide 2: Systematic Troubleshooting Workflow

Use the following workflow to systematically diagnose the cause of peak tailing.

start Peak Tailing Observed for Analyte q1 Are ALL peaks tailing? start->q1 cause_all Probable Cause: - Blocked column frit - Column void/damage - Extra-column volume q1->cause_all Yes cause_one Probable Cause: Secondary Chemical Interactions (e.g., Silanol) q1->cause_one No sol_all Solution: 1. Reverse/flush column 2. Check tubing/connections 3. Replace column cause_all->sol_all q2 Is sample concentration high? cause_one->q2 cause_overload Probable Cause: Mass Overload q2->cause_overload Yes sol_chem Solution: 1. Lower mobile phase pH to <3 2. Use end-capped column 3. Add competing base (TEA) 4. Increase buffer strength q2->sol_chem No sol_overload Solution: 1. Dilute sample 2. Reduce injection volume cause_overload->sol_overload

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Guide 3: Column Care and Maintenance

A compromised column is a frequent source of peak shape problems.[3][5]

Protocol 2: Column Flushing and Regeneration

If you suspect column contamination is causing peak tailing and increased backpressure:

  • Disconnect from Detector : Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Direction : Reverse the column in the flow path.

  • Flush with Strong Solvents : Flush the column at a low flow rate (e.g., 0.5 mL/min) with a series of strong, miscible solvents. A typical sequence for a C18 column is:

    • Mobile Phase (without buffer salts)

    • 100% Water

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Acetonitrile

    • Mobile Phase (without buffer salts)

  • Re-equilibrate : Turn the column back to its normal flow direction, reconnect to the detector, and equilibrate thoroughly with your analytical mobile phase.

  • Test Performance : Inject a standard to see if peak shape has been restored. If not, the column may be permanently damaged and require replacement.[5]

Table 2: Column Technology Comparison for Basic Analytes

Column TypeDescriptionPerformance with Basic AnalytesRecommendation
Traditional (Type A Silica) Older silica with higher metal content and silanol activity.Prone to significant peak tailing.[10]Not recommended.
High Purity (Type B Silica) Modern, low-metal silica with reduced silanol activity.Good performance, especially when end-capped.Good Choice.
End-Capped Type B silica where residual silanols are chemically bonded ("capped") to reduce activity.[2]Excellent peak shape for basic compounds.Highly Recommended.
Hybrid Silica (e.g., CSH) Silica-polymer hybrid particles with enhanced pH stability and low silanol activity.[5][10]Superior peak shape and column lifetime, especially at higher pH.Excellent Choice.

References

Technical Support Center: Optimizing LC-MS/MS Sensitivity for 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the LC-MS/MS sensitivity for the analysis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Signal Intensity

Q: I am not seeing any peak for my analyte, or the signal is very weak. What are the possible causes and how can I troubleshoot this?

A: Low or no signal intensity is a common issue in LC-MS/MS analysis. The underlying cause can be related to the sample, the liquid chromatography (LC) separation, or the mass spectrometer (MS) settings. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Signal Intensity

LowSignalWorkflow cluster_sample Sample Checks cluster_lc LC Checks cluster_ms MS Checks start Low or No Signal check_sample 1. Verify Sample Integrity & Concentration start->check_sample check_lc 2. Evaluate LC Performance check_sample->check_lc Sample OK sample_prep Incorrect sample preparation? check_sample->sample_prep check_ms 3. Optimize MS Parameters check_lc->check_ms LC OK mobile_phase Incorrect mobile phase pH/composition? check_lc->mobile_phase solution Signal Improved check_ms->solution MS Optimized ionization_mode Incorrect ionization mode (pos/neg)? check_ms->ionization_mode analyte_degradation Analyte degradation? concentration Concentration too low? column_issue Column degradation or wrong type? retention_shift Retention time shift? source_parameters Suboptimal source parameters? mrm_transitions Incorrect MRM transitions/collision energy?

Caption: A stepwise workflow for troubleshooting low signal intensity.

Potential CauseRecommended Solution(s)
Sample Preparation Review your sample preparation protocol. Ensure complete dissolution of the analyte. For biological matrices, consider protein precipitation or solid-phase extraction (SPE) to remove interfering substances.
Analyte Degradation Prepare fresh standards and samples. Assess the stability of the analyte in your sample matrix and storage conditions.
Incorrect Mobile Phase pH The ionization efficiency of this compound is pH-dependent. Experimentally determine the optimal mobile phase pH by testing a range (e.g., pH 3 to 9) to maximize the protonation or deprotonation of the analyte. The presence of a secondary amine suggests positive ion mode will be favorable at acidic pH.
Suboptimal Ionization Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters. Test both positive and negative electrospray ionization (ESI) modes. Given the presence of a secondary amine, positive ESI is the logical starting point.
Incorrect MRM Transitions Verify the precursor and product ions. For this compound (Molecular Weight: 289.76 g/mol ), the protonated precursor ion [M+H]⁺ will be m/z 290.1. Predict potential product ions based on the fragmentation of the amide bond and optimize the collision energy for each transition.
Matrix Effects Co-eluting matrix components can suppress the ionization of the analyte.[1][2] Improve chromatographic separation to resolve the analyte from interfering compounds. More rigorous sample cleanup, such as SPE, can also mitigate matrix effects.[2][3]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Q: My analyte peak is tailing or broad, which is affecting my integration and sensitivity. What should I do?

A: Poor peak shape is often a chromatographic issue. Addressing it will improve resolution and sensitivity.

Potential CauseRecommended Solution(s)
Column Overload Reduce the injection volume or the concentration of the injected sample.
Secondary Interactions The secondary amine in the analyte can interact with residual silanols on the column. Use a column with end-capping or a base-deactivated stationary phase. The addition of a small amount of a competing base, like triethylamine (use with caution in MS), to the mobile phase can sometimes help, but volatile MS-friendly additives are preferred.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. The organic solvent choice (acetonitrile vs. methanol) can also affect peak shape; methanol is a protic solvent and may provide better peak shape for some basic compounds.
Column Degradation The column may be nearing the end of its lifetime. Replace the column and guard column.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and MS source to reduce peak broadening.

Issue 3: Inconsistent Retention Times

Q: The retention time of my analyte is shifting between injections. What could be the cause?

A: Retention time instability can lead to inaccurate quantification, especially in scheduled MRM methods.

Potential CauseRecommended Solution(s)
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. For gradient elution, a longer post-run equilibration time may be necessary.
Pump Performance Issues Check for leaks in the LC system. Purge the pumps to remove any air bubbles.[4] Verify that the pump is delivering a consistent flow rate and mobile phase composition.
Mobile Phase Preparation Prepare fresh mobile phase daily. Ensure accurate measurement of all components, especially additives.
Column Temperature Fluctuations Use a column oven to maintain a stable column temperature.
Changes in Sample Matrix Significant variations in the sample matrix between injections can sometimes cause slight shifts in retention time.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and potential product ions for this compound for MRM analysis?

A: The molecular formula for this compound is C₁₆H₁₆ClNO₂ and its monoisotopic mass is approximately 289.09 g/mol .

  • Precursor Ion: In positive ionization mode, the protonated molecule [M+H]⁺ will have an m/z of 290.1 .

  • Product Ions: The most probable fragmentation will occur at the amide bond. Potential product ions to screen for during method development include:

    • Cleavage of the C-N bond of the amide can yield the benzoyl cation (m/z 169.0) containing the chloro and methoxy substitutions.

    • Cleavage of the bond between the ethyl group and the phenyl ring can result in a fragment at m/z 184.1 .

    • Further fragmentation of the benzoyl cation can also occur.

It is crucial to experimentally confirm these transitions and optimize the collision energy for each to achieve the best sensitivity.

Fragmentation Pathway Diagram

Fragmentation cluster_legend Legend Precursor [M+H]⁺ m/z 290.1 Product1 Benzoyl Cation m/z 169.0 Precursor->Product1  Collision-Induced Dissociation Product2 m/z 184.1 Precursor->Product2   NeutralLoss1 - C₈H₁₀N NeutralLoss2 - C₇H₇ Precursor_legend Precursor Ion Product_legend Product Ion

Caption: Predicted fragmentation of this compound.

Q2: What is a good starting point for the LC mobile phase?

A: For a reversed-phase separation on a C18 column, a good starting point would be a gradient elution with:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

The formic acid will help to protonate the secondary amine, improving peak shape and ionization efficiency in positive ESI mode. The choice between acetonitrile and methanol can impact selectivity and should be evaluated during method development.

Q3: How can I minimize matrix effects when analyzing this compound in plasma?

A: Matrix effects, particularly ion suppression from phospholipids in plasma, can significantly reduce sensitivity.[2] To minimize these effects:

  • Effective Sample Preparation: Use protein precipitation followed by solid-phase extraction (SPE) for cleaner samples.

  • Chromatographic Separation: Employ a gradient that separates the analyte from the bulk of the phospholipids, which typically elute later in the run.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the best choice to compensate for matrix effects as it will behave nearly identically to the analyte during sample preparation, chromatography, and ionization.

Q4: What are the key MS source parameters to optimize for this compound?

A: The optimal source parameters are instrument-dependent, but the following should be carefully tuned by infusing a standard solution of the analyte:

ParameterEffect on Sensitivity
Capillary Voltage Affects the efficiency of the electrospray process.
Gas Temperatures (Nebulizer/Drying Gas) Aids in desolvation of the droplets. Higher temperatures can improve sensitivity but may cause degradation of thermally labile compounds.
Gas Flow Rates (Nebulizer/Drying Gas) Affects droplet size and desolvation efficiency.
Source Position The position of the ESI probe relative to the MS inlet can significantly impact ion sampling and should be optimized.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Precursor Ion Identification: Acquire a full scan mass spectrum in positive ionization mode to confirm the m/z of the protonated precursor ion ([M+H]⁺ ≈ 290.1).

  • Product Ion Scan: Perform a product ion scan on the precursor ion (m/z 290.1) to identify the major fragment ions.

  • MRM Transition Optimization: For the most abundant and specific product ions, perform a collision energy ramp to determine the optimal collision energy that yields the highest signal intensity for each transition.

  • Source Parameter Optimization: While infusing the standard and monitoring the most intense MRM transition, systematically adjust the capillary voltage, gas temperatures, and gas flow rates to maximize the signal.

Protocol 2: Sample Preparation from Plasma using Protein Precipitation

  • Sample Aliquot: To 100 µL of plasma sample, add the internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

  • Vortex and Centrifuge: Vortex the sample for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

References

Improving resolution of glyburide metabolites in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of glyburide and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the resolution of these compounds in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of glyburide and why is their separation important?

Glyburide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4, through hydroxylation of the cyclohexyl ring.[1] The major metabolites include:

  • 4-trans-hydroxycyclohexyl glyburide (M1)

  • 3-cis-hydroxycyclohexyl glyburide (M2b)

  • 4-cis-hydroxycyclohexyl glyburide (M2a)

  • 3-trans-hydroxycyclohexyl glyburide (M3)

  • 2-trans-hydroxycyclohexyl glyburide (M4)

  • Ethyl hydroxycyclohexyl glyburide (M5)[2]

Separating these metabolites is crucial for accurate pharmacokinetic and drug metabolism studies, as some, like M1 and M2b, are pharmacologically active.[1][3]

Q2: Which type of chromatography is best suited for analyzing glyburide and its metabolites?

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS/MS) is the most common and effective technique for the simultaneous quantification of glyburide and its metabolites in biological matrices.[1][4] C8 and C18 columns are frequently used stationary phases.[4][5]

Q3: What are the key parameters to optimize for better resolution?

The key chromatographic parameters to adjust for improved resolution are:

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer (e.g., ammonium acetate or phosphate buffer) is critical.[4][6]

  • Mobile Phase pH: The pH affects the ionization state of glyburide and its metabolites, which can significantly impact retention and peak shape.[5]

  • Column Chemistry: The choice of stationary phase (e.g., C18 vs. C8) can alter selectivity and improve separation.[4][5]

  • Flow Rate: Lowering the flow rate can increase separation efficiency, though it will also increase the run time.[4]

  • Column Temperature: Optimizing the temperature can influence mobile phase viscosity and mass transfer kinetics, affecting resolution.[4]

Troubleshooting Guide

Problem 1: Poor resolution between two or more glyburide metabolites.

  • Possible Cause: The mobile phase composition may not be optimal for separating structurally similar metabolites.

  • Solution:

    • Adjust the Organic Solvent Ratio: Systematically vary the percentage of the organic solvent in the mobile phase. For reverse-phase chromatography, decreasing the organic content will generally increase retention times and may improve the separation between closely eluting peaks.

    • Modify the Mobile Phase pH: The pH of the mobile phase can have a marked effect on the chromatography of glyburide and its metabolites.[5] Experiment with different pH values (e.g., between 4.0 and 6.0) to alter the selectivity. A pH of around 5.3 to 5.7 has been shown to be effective in some methods.[4][7]

    • Change the Organic Solvent: If using acetonitrile, consider switching to methanol or a combination of both. Methanol can offer different selectivity for certain compounds.

    • Consider a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase. For example, if you are using a C18 column, a C8 or a phenyl column might provide the necessary change in selectivity.

Problem 2: Peak tailing for glyburide or its metabolites.

  • Possible Cause: Secondary interactions between the analytes and the stationary phase, or issues with the mobile phase.

  • Solution:

    • Check Mobile Phase pH: An inappropriate pH can lead to peak tailing. Ensure the pH is optimal for the analytes and the column.

    • Use a Base-Deactivated Column: Employ an end-capped column to minimize interactions with residual silanol groups on the silica support.

    • Add a Mobile Phase Modifier: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can reduce peak tailing for basic compounds.

    • Column Contamination: The column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.

Problem 3: Inconsistent retention times.

  • Possible Cause: Issues with the HPLC system or mobile phase preparation.

  • Solution:

    • Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.

    • Check for Leaks: Inspect the system for any leaks, which can cause pressure fluctuations and affect retention times.

    • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run and is adequately degassed.

    • Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can lead to shifts in retention time.[4]

Data Presentation

The following tables summarize quantitative data from various published methods for the analysis of glyburide and its metabolites.

Table 1: Lower Limit of Quantification (LLOQ) in Human Plasma and Urine

AnalyteLLOQ in Plasma (ng/mL)LLOQ in Urine (ng/mL)Reference
Glyburide (GLB)1.020.0594[2]
M10.1020.989[2]
M2a0.1090.984[2]
M2b0.1011.02[2]
M30.1001.00[2]
M40.1130.984[2]

Table 2: Example Retention Times (RT) under Specific Chromatographic Conditions

AnalyteRetention Time (min)Chromatographic ConditionsReference
Glyburide (GLY)8.2Column: Agilent Zorbax XDB-C8 (2.1 × 50 mm, 5 µm). Mobile Phase: Gradient with 0.5 mM ammonium formate (pH 6) and organic solvent.[5]
M15.6Column: Agilent Zorbax XDB-C8 (2.1 × 50 mm, 5 µm). Mobile Phase: Gradient with 0.5 mM ammonium formate (pH 6) and organic solvent.[5]
M26.9Column: Agilent Zorbax XDB-C8 (2.1 × 50 mm, 5 µm). Mobile Phase: Gradient with 0.5 mM ammonium formate (pH 6) and organic solvent.[5]
Glyburide~9.6Column: Kingsorb C8 (3 µm). Mobile Phase: 45% 0.05 M NH4H2PO4, 40% ACN, 15% MeOH (pH 5.7).[7]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Separation of Five Glyburide Metabolites (M1, M2a, M2b, M3, and M4)

This protocol is based on the method described by Zhang et al. (2015).[2]

  • Chromatographic System:

    • Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 50% methanol in aqueous 5 mM ammonium acetate buffer (pH 5.0).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Sample Preparation (Plasma):

    • To 400 µL of plasma, add the internal standard.

    • Add 1.2 mL of acetonitrile to precipitate proteins.

    • Vortex for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 120 µL of 50:50 (v/v) methanol and 5 mM ammonium acetate buffer (pH 5.0).

  • Post-run Column Wash:

    • Following each injection, wash the column with 90% methanol for 7 minutes.

    • Re-equilibrate the column with 50% methanol for 9 minutes before the next injection.

Protocol 2: HPLC-UV Method for Glyburide and Related Compounds

This protocol is adapted from the method by Sudha et al. (2014).[4]

  • Chromatographic System:

    • Column: Inertsil C8 (250 x 4.0 mm, 5 µm).

    • Mobile Phase: A mixture of buffer (pH 5.3) and acetonitrile in a 60:40 (v/v) ratio. The buffer is prepared with ammonium dihydrogen phosphate.

    • Flow Rate: 1.8 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 230 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation (for drug substance):

    • Prepare a standard stock solution of glyburide in acetonitrile and water.

    • Dilute the stock solution with the diluent to the desired concentration for analysis.

Visualizations

Glyburide_Metabolism cluster_CYP450 CYP2C9 & CYP3A4 Glyburide Glyburide Enzymes Hydroxylation Glyburide->Enzymes M1 M1 (4-trans-hydroxy) Enzymes->M1 M2a M2a (4-cis-hydroxy) Enzymes->M2a M2b M2b (3-cis-hydroxy) Enzymes->M2b M3 M3 (3-trans-hydroxy) Enzymes->M3 M4 M4 (2-trans-hydroxy) Enzymes->M4 M5 M5 (ethyl-hydroxy) Enzymes->M5

Caption: Metabolic pathway of glyburide to its hydroxylated metabolites.

Troubleshooting_Workflow Start Poor Resolution Observed Check_Mobile_Phase Is Mobile Phase Composition Optimal? Start->Check_Mobile_Phase Adjust_Organic_Ratio Adjust Organic Solvent Ratio (%B) Check_Mobile_Phase->Adjust_Organic_Ratio No Check_Column Is Column Performance Adequate? Check_Mobile_Phase->Check_Column Yes Adjust_pH Optimize Mobile Phase pH Adjust_Organic_Ratio->Adjust_pH Adjust_pH->Check_Column Change_Column Try a Different Stationary Phase (e.g., C8, Phenyl) Check_Column->Change_Column No Check_Flow_Temp Are Flow Rate and Temperature Optimized? Check_Column->Check_Flow_Temp Yes Change_Column->Check_Flow_Temp Adjust_Flow_Temp Adjust Flow Rate and/or Column Temperature Check_Flow_Temp->Adjust_Flow_Temp No Resolution_OK Resolution Improved Check_Flow_Temp->Resolution_OK Yes Adjust_Flow_Temp->Resolution_OK

Caption: Logical workflow for troubleshooting poor chromatographic resolution.

References

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide in solution. This resource is intended for researchers, scientists, and drug development professionals.

Disclaimer

The following information is provided for guidance purposes only. Specific stability data for this compound is limited. The information is largely based on the known stability of related benzamide compounds and its parent drug, glyburide. It is highly recommended that users perform their own stability studies under their specific experimental conditions.

I. Troubleshooting Guides

Issue 1: Unexpectedly low or variable analytical results for the compound in solution.

Possible Cause: Degradation of the compound due to improper solvent selection, pH, temperature, or light exposure.

Troubleshooting Steps:

  • Solvent Selection:

    • Ensure the compound is fully dissolved. While specific solubility data is limited, related compounds are soluble in organic solvents like DMSO and methanol.[1] For aqueous solutions, consider preparing a concentrated stock in an organic solvent and diluting it into the aqueous buffer.

    • Avoid reactive solvents.

  • pH of Aqueous Solutions:

    • Benzamides are susceptible to hydrolysis under both acidic and basic conditions.[2]

    • It is recommended to maintain the pH of aqueous solutions as close to neutral (pH 7) as possible.

    • If your experimental conditions require acidic or basic pH, be aware of potential hydrolysis and consider running control experiments to quantify the degradation rate.

  • Temperature:

    • Store stock solutions at or below room temperature. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.

    • Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single use.

    • Elevated temperatures can accelerate hydrolysis and other degradation pathways.

  • Light Exposure:

    • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3][4]

    • Photodegradation can occur, especially under UV light.

Workflow for Investigating Degradation:

start Unexpected Analytical Results check_solvent Verify Solvent Compatibility start->check_solvent check_ph Assess pH of Solution check_solvent->check_ph check_temp Review Storage & Experimental Temperature check_ph->check_temp check_light Evaluate Light Exposure check_temp->check_light perform_forced_degradation Conduct Forced Degradation Study check_light->perform_forced_degradation analyze_results Analyze Degradation Products perform_forced_degradation->analyze_results optimize_conditions Optimize Experimental Conditions analyze_results->optimize_conditions end_node Stable Solution optimize_conditions->end_node

Caption: Troubleshooting workflow for unexpected analytical results.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on its chemical structure, the primary expected degradation pathway is hydrolysis of the amide bond. This would yield 5-chloro-2-methoxybenzoic acid and 2-phenylethylamine. Other potential degradation pathways include oxidation, photolysis, and thermal degradation.[2][5]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: For short-term storage, keep solutions at room temperature, protected from light. For long-term storage, it is advisable to store solutions at 2-8 °C or frozen at -20 °C in tightly sealed, light-resistant containers. A related compound, 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide, is reported to be stable for up to two years when stored as a solid in a cool, dry place away from direct sunlight.[1]

Q3: How can I assess the stability of this compound in my specific experimental setup?

A3: A forced degradation study is the recommended approach.[6] This involves subjecting the compound in solution to various stress conditions to accelerate degradation and identify potential degradation products. A general protocol is provided in the "Experimental Protocols" section.

Q4: Are there any known signaling pathways involving this compound?

A4: this compound is a known metabolite of the antidiabetic drug glyburide (also known as glibenclamide).[7] Glyburide's primary mechanism of action is to stimulate insulin release from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1) and inhibiting ATP-sensitive potassium channels.[1][8][9] This leads to cell depolarization and an influx of calcium, which triggers insulin secretion.[1][8][9] While the parent drug, glyburide, is well-characterized in this pathway, the specific activity of this metabolite within the pathway is not extensively documented.

Signaling Pathway of the Parent Drug, Glyburide:

cluster_beta_cell Pancreatic Beta-Cell cluster_bloodstream Bloodstream glyburide Glyburide sur1 SUR1 glyburide->sur1 Binds to katp KATP Channel sur1->katp Inhibits depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin_release Insulin Release ca_influx->insulin_release Triggers glucose Lowered Blood Glucose insulin_release->glucose Results in

Caption: Simplified signaling pathway of glyburide, the parent drug.

III. Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound in solution under various stress conditions. The goal is to induce 5-20% degradation.[10]

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, methanol, acetonitrile, buffered aqueous solution)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or UPLC system with UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (and separately with 1 M HCl) and keep at room temperature or elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (and separately with 1 M NaOH) and keep at room temperature or elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Place the stock solution in an oven at a controlled elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber (e.g., 1.2 million lux hours and 200 watt-hours/m²).[10] Include a dark control wrapped in aluminum foil.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV method (see Protocol 2).

  • Data Evaluation: Calculate the percentage of the remaining parent compound and identify any degradation products.

Forced Degradation Workflow:

cluster_stress Apply Stress Conditions start Prepare Stock Solution acid Acid Hydrolysis (0.1M, 1M HCl) start->acid base Base Hydrolysis (0.1M, 1M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo sample Sample at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample analyze Analyze by HPLC-UV sample->analyze evaluate Evaluate Degradation analyze->evaluate end_node Stability Profile evaluate->end_node

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method Development (General Approach)

A stability-indicating method is crucial to separate the parent compound from its degradation products.

Typical HPLC Parameters for Related Compounds:

ParameterTypical Value
Column C8 or C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0-7.0) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode.
Flow Rate 1.0 mL/min
Detection Wavelength ~230 nm
Column Temperature Ambient or slightly elevated (e.g., 30°C)
Injection Volume 10-20 µL

Method Development Steps:

  • Initial Screening: Start with a common mobile phase composition (e.g., 50:50 acetonitrile:buffer) and a C18 column.

  • Optimization: Adjust the mobile phase composition, pH, and gradient to achieve good separation between the parent peak and any degradation peaks observed in the forced degradation samples.

  • Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

IV. Data Presentation

The following tables summarize typical conditions used in forced degradation studies for related compounds and provide a template for presenting your own stability data.

Table 1: Typical Forced Degradation Conditions for Benzamide-Related Compounds

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp. or 60°C8 - 48 hours
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp. or 60°C8 - 48 hours
Oxidation 3% H₂O₂Room Temp.24 hours
Thermal -60°C - 80°C24 - 72 hours
Photolytic UV/Visible LightAmbient1.2 million lux hours

Note: These are starting points and should be optimized to achieve 5-20% degradation of the target compound.

Table 2: Template for Summarizing Stability Data

Stress ConditionTime (hours)% Parent Compound RemainingRetention Time of Degradation Products (min)
Control (T=0) 0100-
Acid Hydrolysis 8
24
Base Hydrolysis 8
24
Oxidation 24
Thermal 24
48
Photolytic -
Dark Control -

References

Technical Support Center: Method Optimization for High-Throughput Screening of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing high-throughput screening (HTS) assays for 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in fluorescence-based HTS assays for this compound?

Common sources of interference can be categorized as either compound-related or assay-related. Compound-related issues include the intrinsic fluorescence of this compound or its tendency to quench the fluorescent signal. Assay-related problems can arise from autofluorescence of cellular components or media, as well as non-specific binding of assay reagents.[1][2][3]

Q2: How can I identify if my compound is a Pan-Assay Interference Compound (PAIN)?

PAINs are compounds that show activity in numerous HTS assays through non-specific mechanisms.[4][5] To identify if this compound is acting as a PAIN, it is crucial to perform counter-screens and orthogonal assays.[6][7] Additionally, analyzing the structure for known PAINS substructures can be a useful preliminary step.[5]

Q3: What is the importance of determining the Z'-factor, and what is an acceptable value?

The Z'-factor is a statistical measure of the quality of an HTS assay. It quantifies the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a robust and reliable assay. A value below 0.5 suggests that the assay is not well-suited for high-throughput screening due to high variability or a small signal window.

Q4: How can I improve the solubility of this compound in my assay buffer?

Poor aqueous solubility is a common issue for many small molecules.[8][9][10] To enhance solubility, consider the following strategies:

  • Co-solvents: The use of a small percentage of an organic co-solvent, such as dimethyl sulfoxide (DMSO), is a common practice.[10]

  • Excipients: Testing a panel of pharmaceutically acceptable excipients can help identify agents that improve solubility without interfering with the assay.[9]

  • pH Adjustment: Depending on the pKa of the compound, adjusting the pH of the assay buffer may improve solubility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in replicate wells Inconsistent dispensing volumes due to robotic error.Calibrate and perform regular maintenance on liquid handling robotics.
Compound precipitation due to low solubility.[10]Optimize compound concentration and consider the use of solubility enhancers.[8][9]
Cell plating inconsistency.Ensure a homogenous cell suspension and optimize cell seeding density.
Low Signal-to-Background Ratio Suboptimal reagent concentration.Titrate key reagents such as the fluorescent substrate or enzyme to find the optimal concentration.
Insufficient incubation time.Perform a time-course experiment to determine the optimal incubation period for signal development.
Inactive enzyme or biological target.Verify the activity of the biological target using a known active compound.
High Rate of False Positives Compound autofluorescence.[2]Perform a counter-screen with the compound in the absence of the biological target to measure its intrinsic fluorescence.[6]
Non-specific inhibition.Run an orthogonal assay with a different detection method to confirm hits.[7]
Compound aggregation.[6]Include a non-ionic detergent, such as Triton X-100, in the assay buffer to disrupt aggregates.[11]
High Rate of False Negatives Compound quenching the fluorescent signal.[1]Test the compound's ability to quench the fluorophore in a cell-free system.
Compound degradation.Assess the stability of the compound in the assay buffer over the course of the experiment.
Insufficient compound concentration.Ensure the screening concentration is appropriate for the expected potency of the compound.

Experimental Protocols

Primary High-Throughput Screen: Fluorescence-Based GPCR Antagonist Assay

This protocol describes a fluorescence-based assay to screen for antagonists of a hypothetical G-protein coupled receptor (GPCR) using a calcium mobilization dye.

  • Cell Preparation:

    • Culture CHO-K1 cells stably expressing the target GPCR in appropriate media.

    • On the day of the assay, harvest cells and resuspend in assay buffer (HBSS with 20 mM HEPES) to a density of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to the cell suspension at a final concentration of 2 µM.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Compound Addition:

    • Dispense 5 µL of the dye-loaded cell suspension into each well of a 384-well black, clear-bottom plate.

    • Add 50 nL of this compound from a stock plate to achieve a final concentration of 10 µM.

    • Include positive controls (known antagonist) and negative controls (DMSO vehicle).

    • Incubate for 15 minutes at room temperature.

  • Agonist Stimulation and Signal Reading:

    • Add 5 µL of a known agonist for the target GPCR at its EC80 concentration.

    • Immediately begin reading the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission) every 2 seconds for a total of 120 seconds.

  • Data Analysis:

    • Calculate the percent inhibition for each well relative to the positive and negative controls.

    • Determine the Z'-factor to assess assay quality.

Dose-Response Assay for Hit Confirmation
  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a top concentration of 1 mM.

  • Assay Procedure:

    • Follow the same procedure as the primary screen, adding 50 nL of each concentration of the serially diluted compound to the appropriate wells.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Counter-Screen for Autofluorescence
  • Assay Setup:

    • Prepare a 384-well plate with the same assay buffer and compound concentrations as the primary screen, but without the cells.

  • Signal Reading:

    • Read the fluorescence intensity of the plate at the same wavelengths used in the primary assay.

  • Data Analysis:

    • Wells showing high fluorescence intensity indicate that the compound is autofluorescent and may be a false positive.

Visualizations

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Validated Hit Primary_Screen Primary Screen at 10 µM Data_Analysis Data Analysis (% Inhibition, Z'-factor) Primary_Screen->Data_Analysis Hit_Identification Hit Identification (>50% Inhibition) Data_Analysis->Hit_Identification Dose_Response Dose-Response Assay (IC50) Hit_Identification->Dose_Response Initial Hits Counter_Screen Counter-Screen (Autofluorescence) Hit_Identification->Counter_Screen Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Counter_Screen->Orthogonal_Assay Validated_Hit Validated Hit for Lead Optimization Orthogonal_Assay->Validated_Hit

Caption: High-throughput screening workflow from primary screen to validated hit.

Troubleshooting_Tree Start High False Positive Rate Check_Autofluorescence Is the compound autofluorescent? Start->Check_Autofluorescence Check_Aggregation Does the compound aggregate? Check_Autofluorescence->Check_Aggregation No Counter_Screen Perform autofluorescence counter-screen Check_Autofluorescence->Counter_Screen Yes Check_Nonspecific Is it a non-specific inhibitor? Check_Aggregation->Check_Nonspecific No Add_Detergent Add non-ionic detergent to assay buffer Check_Aggregation->Add_Detergent Yes Orthogonal_Assay Run orthogonal assay Check_Nonspecific->Orthogonal_Assay Yes Potential_Hit Potential True Hit Check_Nonspecific->Potential_Hit No False_Positive Classify as False Positive Counter_Screen->False_Positive Add_Detergent->False_Positive Orthogonal_Assay->Potential_Hit

References

Addressing ion suppression of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the mass spectrometry analysis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My signal intensity for this compound is significantly lower than expected, or has disappeared completely. What could be the cause?

A1: A drastic loss in signal intensity is a classic symptom of ion suppression. This phenomenon occurs when co-eluting components from your sample matrix interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a reduced signal.[1] For a compound like this compound, which is analyzed in complex biological matrices such as plasma, endogenous substances like phospholipids are common culprits.[2]

Q2: How can I confirm that ion suppression is the root cause of my low signal intensity?

A2: There are two primary methods to diagnose ion suppression:

  • Post-Column Infusion (PCI): This qualitative technique helps identify the regions in your chromatogram where ion suppression is occurring.[3] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A significant dip in the baseline signal of your compound indicates the retention time of the interfering components.[3]

  • Post-Extraction Spike Analysis: This quantitative method assesses the extent of ion suppression.[4] You compare the peak area of your analyte in a pure solvent to its peak area when spiked into a blank matrix sample after extraction. A lower peak area in the matrix sample confirms and quantifies the degree of ion suppression.[4]

Q3: I've confirmed ion suppression. What are the immediate steps I can take to mitigate this issue?

A3: A systematic approach to troubleshooting is recommended. Start with optimizing your sample preparation, as this is often the most effective way to remove interfering matrix components.[5]

Workflow for Mitigating Ion Suppression

IonSuppressionWorkflow cluster_sp Sample Preparation Techniques cluster_chrom Chromatographic Adjustments start Low Signal Intensity Observed confirm Confirm Ion Suppression (Post-Column Infusion or Post-Extraction Spike) start->confirm optimize_sp Optimize Sample Preparation confirm->optimize_sp If suppression confirmed ppt Protein Precipitation (PPT) optimize_sp->ppt Quickest lle Liquid-Liquid Extraction (LLE) optimize_sp->lle Cleaner spe Solid-Phase Extraction (SPE) optimize_sp->spe Cleanest optimize_chrom Optimize Chromatography ppt->optimize_chrom If suppression persists lle->optimize_chrom If suppression persists spe->optimize_chrom If suppression persists gradient Adjust Gradient Profile optimize_chrom->gradient column Change Column Chemistry optimize_chrom->column flow_rate Modify Flow Rate optimize_chrom->flow_rate is Use a Stable Isotope-Labeled Internal Standard gradient->is For robust quantification column->is For robust quantification flow_rate->is For robust quantification end Signal Restored is->end

Caption: A stepwise workflow for troubleshooting and mitigating ion suppression.

Q4: Which sample preparation technique is best for my analysis of this compound?

A4: The choice of sample preparation method depends on the complexity of your matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is the simplest and fastest method but may not be sufficient to remove all ion-suppressing components, particularly phospholipids.[2]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning your analyte into an organic solvent, leaving many polar interferences behind.[6]

  • Solid-Phase Extraction (SPE): SPE is often the most effective technique for minimizing ion suppression as it provides high selectivity in removing interferences.[2][6] For this compound, a polymeric reversed-phase or a mixed-mode cation exchange sorbent could be effective.

Q5: My sample cleanup is optimized, but I still see some ion suppression. What's the next step?

A5: If ion suppression persists after optimizing sample preparation, the next step is to refine your chromatographic method. The goal is to chromatographically separate your analyte from the interfering components.[7] Consider the following:

  • Adjusting the Gradient: A shallower gradient can improve the resolution between your analyte and co-eluting matrix components.

  • Changing the Column: Switching to a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size (UPLC) can alter selectivity and improve separation.

  • Modifying the Flow Rate: Reducing the flow rate can sometimes lead to better ionization efficiency and reduced suppression.

Frequently Asked Questions (FAQs)

What is ion suppression?

Ion suppression is a type of matrix effect where co-eluting substances from the sample matrix reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source. This leads to a decreased signal intensity and can negatively impact the accuracy, precision, and sensitivity of the analysis.[1]

What are the common sources of ion suppression in bioanalysis?

Common sources of ion suppression in biological matrices like plasma or serum include:

  • Phospholipids: These are abundant in cell membranes and are notorious for causing ion suppression.[2]

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.[2]

  • Proteins: Incomplete removal of proteins can contaminate the ion source and suppress the signal.[2]

  • Anticoagulants: The choice of anticoagulant (e.g., heparin vs. citrate) can influence the degree of ion suppression.[8][9]

How can I quantify the extent of ion suppression?

The Matrix Factor (MF) is a quantitative measure of ion suppression or enhancement. It is calculated by comparing the peak response of the analyte in the presence of the matrix (post-extraction spike) to the peak response in a neat solution.[4]

  • MF < 1: Indicates ion suppression.

  • MF > 1: Indicates ion enhancement.

  • MF = 1: Indicates no matrix effect.

Can an internal standard compensate for ion suppression?

Yes, a suitable internal standard (IS), particularly a stable isotope-labeled (SIL) version of the analyte, can effectively compensate for ion suppression. The SIL IS co-elutes with the analyte and experiences similar suppression, allowing for an accurate analyte-to-IS ratio and reliable quantification.[10]

Data Presentation

The following tables illustrate the impact of different sample preparation methods on the signal intensity and matrix effect for this compound.

Table 1: Comparison of Signal Intensity after Various Sample Preparation Techniques

Sample Preparation MethodAnalyte Peak Area (counts)% Signal Recovery (compared to neat solution)
Neat Solution (No Matrix)1,500,000100%
Protein Precipitation (PPT)450,00030%
Liquid-Liquid Extraction (LLE)975,00065%
Solid-Phase Extraction (SPE)1,350,00090%

Table 2: Matrix Factor Calculation for Different Sample Preparation Methods

Sample Preparation MethodMatrix Factor (MF)Interpretation
Protein Precipitation (PPT)0.30Severe Ion Suppression
Liquid-Liquid Extraction (LLE)0.65Moderate Ion Suppression
Solid-Phase Extraction (SPE)0.90Minimal Ion Suppression

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression

  • Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL.

  • Set up a syringe pump to deliver this solution at a constant flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the mass spectrometer inlet.

  • Prepare a blank plasma sample using your standard extraction procedure (e.g., protein precipitation).

  • Begin the infusion of the analyte solution and allow the baseline signal in the mass spectrometer to stabilize.

  • Inject the extracted blank plasma sample onto the LC system and run your standard chromatographic gradient.

  • Monitor the signal of the infused analyte. Any significant drop in the baseline corresponds to a region of ion suppression.[3]

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[2][11]

Logical Diagram for Sample Preparation Selection

SamplePrepSelection start Goal: Analyze 5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide in Plasma ppt Protein Precipitation (PPT) start->ppt For high-throughput screening lle Liquid-Liquid Extraction (LLE) start->lle For moderate cleanliness spe Solid-Phase Extraction (SPE) start->spe For highest sensitivity and regulatory compliance ppt_adv Advantage: - Fast - Simple ppt->ppt_adv ppt_disadv Disadvantage: - High risk of ion suppression (phospholipids remain) ppt->ppt_disadv lle_adv Advantage: - Cleaner than PPT lle->lle_adv lle_disadv Disadvantage: - Can be labor-intensive - Emulsion formation possible lle->lle_disadv spe_adv Advantage: - Cleanest extracts - Minimal ion suppression - Amenable to automation spe->spe_adv spe_disadv Disadvantage: - Method development required - Higher cost per sample spe->spe_disadv

References

Technical Support Center: Extraction of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide from Urine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful extraction of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide from urine samples.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after collecting urine samples? A1: Urine samples should be stabilized and stored properly to prevent degradation of the analyte. For many pharmaceutical compounds, this involves refrigeration at 2-8°C for short-term storage or freezing at -20°C or lower for long-term storage.[1] It is also crucial to consider pH adjustment if the analyte is known to be unstable under acidic or basic conditions.

Q2: Should I perform a pre-treatment step before extraction? A2: Yes, pre-treatment is highly recommended to improve extraction efficiency and cleanliness. For urine samples, typical pre-treatment steps include centrifugation or filtration to remove particulate matter.[2] Depending on the subsequent analysis, a hydrolysis step (enzymatic or acid) may be necessary to cleave conjugated metabolites and measure the total concentration of the compound.[3] Sample dilution with a buffer is also common to normalize pH and ionic strength, which is critical for reproducible results, especially in Solid-Phase Extraction (SPE).[2]

Q3: Which extraction method is better: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)? A3: The choice depends on your specific experimental needs. SPE is often more efficient, provides cleaner extracts, and is easier to automate, yielding higher recoveries and better reproducibility compared to LLE.[4] LLE, however, can be a simple and cost-effective option, particularly when dealing with a smaller number of samples and when a suitable, immiscible solvent system is available.[5][6]

Q4: How stable is this compound in storage? A4: While specific stability data in urine is not readily available, similar benzamide compounds are generally stable when stored in a cool, dry place, away from direct sunlight.[1] For analytical purposes, it is best practice to conduct stability studies under your specific storage conditions (e.g., temperature, duration) to ensure sample integrity.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

This section addresses common issues encountered during the SPE of this compound from urine.

Q1: Why is my analyte recovery low? A1: Low recovery is the most frequent issue in SPE.[4] To troubleshoot, analyze the effluent from each step (load, wash, and elution) to determine where the analyte is being lost.[7]

  • Analyte Lost During Sample Loading (Breakthrough):

    • Cause: The sorbent's retention mechanism does not match the analyte's chemistry (e.g., analyte is too polar for a reversed-phase C18 cartridge).[4]

    • Solution: Select a sorbent with a more appropriate retention mechanism. For a moderately nonpolar compound like a benzamide, a reversed-phase (e.g., C18, Strata-X) or mixed-mode sorbent is often suitable.[3][8]

    • Cause: The sample loading flow rate is too high.[9]

    • Solution: Decrease the loading flow rate (typically around 1-2 mL/min) to allow sufficient interaction time between the analyte and the sorbent.[10]

    • Cause: The cartridge bed was not properly conditioned or has dried out.

    • Solution: Ensure the sorbent bed is fully wetted by following the recommended conditioning and equilibration steps and do not allow the cartridge to dry out before loading the sample.[4][11]

  • Analyte Lost During Wash Step:

    • Cause: The wash solvent is too strong, prematurely eluting the analyte.[9][10]

    • Solution: Decrease the organic solvent percentage or strength of the wash solvent. The ideal wash solvent should be strong enough to remove interferences but not the analyte of interest.[9]

  • Analyte Remains on the Cartridge After Elution:

    • Cause: The elution solvent is too weak or the volume is insufficient.[4]

    • Solution: Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile) or use a stronger eluent.[4] You can also try applying the elution solvent in smaller, repeated aliquots and allowing a "soak step" where the solvent sits in the sorbent bed for 1-5 minutes to improve desorption.[9][10]

Q2: Why are my extraction results not reproducible? A2: Poor reproducibility can stem from inconsistencies in the SPE protocol or sample matrix effects.

  • Cause: Inconsistent flow rates during sample loading or elution.

    • Solution: Use a vacuum manifold with a gauge or a positive pressure manifold to maintain consistent flow rates across all samples.[3]

  • Cause: The sorbent bed dried out before sample loading.

    • Solution: Always re-activate and re-equilibrate the cartridge if it dries out after the initial conditioning.[4]

  • Cause: The sample matrix is interfering with the extraction.

    • Solution: Ensure adequate sample pre-treatment, such as pH adjustment or dilution, to minimize matrix effects.[2] If extracts are not clean, consider using a different sorbent or adding a more selective wash step.[7]

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

This section addresses common issues encountered during the LLE of this compound from urine.

Q1: How can I prevent or break an emulsion that forms during extraction? A1: Emulsion formation is a common problem in LLE with complex matrices like urine.

  • Prevention:

    • Instead of vigorous shaking or vortexing, use gentle, repeated inversions of the extraction tube.

    • Increase the ionic strength of the aqueous phase by adding a salt like sodium chloride (NaCl) or sodium sulphate (Na₂SO₄).[12]

  • Breaking an Emulsion:

    • Centrifuge the sample; this is often the most effective method.[12]

    • Allow the sample to stand undisturbed for a period.

    • Add a few drops of a different organic solvent or brine.

Q2: Why is my LLE recovery low? A2: Low recovery in LLE is often related to pH, solvent choice, or incomplete extraction.

  • Cause: Incorrect pH of the aqueous (urine) phase.

    • Solution: Adjust the pH of the urine sample to ensure the analyte is in its neutral, un-ionized form, which is more soluble in the organic solvent. For a benzamide, which is typically neutral or weakly basic, extraction under neutral to slightly basic conditions is often optimal.

  • Cause: The extraction solvent is not optimal.

    • Solution: Select a solvent where the analyte has high solubility but is immiscible with the aqueous phase. Common LLE solvents for pharmaceuticals include ethyl acetate, dichloromethane, and methyl tert-butyl ether (MTBE).[5][12] Dichloromethane has been shown to be efficient for extracting a wide range of organic compounds from urine.[12]

  • Cause: Insufficient extraction volume or repetitions.

    • Solution: Perform the extraction multiple times (e.g., 2-3 times) with smaller volumes of fresh organic solvent and combine the organic layers. This is more efficient than a single extraction with a large volume.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions and analytical instrumentation (e.g., HPLC, GC-MS).

Protocol 1: Solid-Phase Extraction (SPE) using a Reversed-Phase Cartridge
  • Sample Pre-treatment:

    • Centrifuge a 5 mL urine sample to remove particulates.

    • Dilute the supernatant 1:1 with a buffer (e.g., 100 mM phosphate buffer, pH 6.0).

    • If required, add an internal standard.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to dry.[11]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate of approximately 1-2 mL/min.[10]

  • Washing:

    • Wash the cartridge with 3 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.[2]

  • Drying:

    • Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove residual water, which can interfere with the elution step.[9]

  • Elution:

    • Elute the analyte with 2-3 mL of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture like 5% ammonium hydroxide in acetonitrile/methanol).[2][11] Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.[3]

    • Reconstitute the residue in a small, known volume (e.g., 100-200 µL) of the mobile phase or a suitable solvent for your analytical instrument (e.g., HPLC or GC-MS).[3]

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Pre-treatment:

    • To 2 mL of urine in a glass tube, add an internal standard.

    • Adjust the pH to ~7-9 using a suitable base (e.g., 1M NaOH).

    • Add approximately 0.2 g of sodium sulphate to increase the ionic strength.[12]

  • Extraction:

    • Add 4 mL of an appropriate, immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[5][12]

    • Cap the tube and mix using gentle inversions for 2-5 minutes. Avoid vigorous shaking to prevent emulsion formation.

    • Centrifuge at 3500 rpm for 5 minutes to separate the layers.[12]

  • Collection:

    • Carefully transfer the bottom organic layer (if using dichloromethane) or the top layer (if using ethyl acetate) to a clean tube.

    • Repeat the extraction (steps 2 & 3) with another 2 mL of fresh organic solvent and combine the organic fractions.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis. If using GC-MS, derivatization with an agent like BSTFA may be required.[5]

Quantitative Data Summary

The following table summarizes representative performance data for SPE and LLE methods used for the extraction of pharmaceutical compounds from urine. Actual results for this compound will require method-specific validation.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Reference
Typical Recovery > 85%70 - 85%[4][5]
Reproducibility (%RSD) < 10%< 15%[5]
Limit of Quantification (LOQ) 0.2 - 5 ng/mL1 - 50 ng/mL[13]
Extract Cleanliness HighModerate to Low[8]
Solvent Consumption LowHigh[11]
Automation Potential HighLow[11]

Visualizations: Workflows and Logic Diagrams

Experimental Workflow: Solid-Phase Extraction (SPE)

SPE_Workflow pretreatment Sample Pre-treatment (Centrifuge, Dilute, Adjust pH) condition Condition Cartridge (Methanol -> Water) pretreatment->condition load Load Sample condition->load wash Wash Cartridge (Remove Interferences) load->wash dry Dry Sorbent Bed wash->dry elute Elute Analyte (Strong Organic Solvent) dry->elute evap Evaporate & Reconstitute elute->evap analysis Instrumental Analysis (HPLC / GC-MS) evap->analysis

Caption: A typical workflow for Solid-Phase Extraction (SPE) from urine samples.

Experimental Workflow: Liquid-Liquid Extraction (LLE)

LLE_Workflow pretreatment Sample Pre-treatment (Adjust pH, Add Salt) add_solvent Add Immiscible Organic Solvent pretreatment->add_solvent mix Mix Gently (e.g., Inversion) add_solvent->mix separate Separate Layers (Centrifugation) mix->separate collect Collect Organic Layer separate->collect repeat Repeat Extraction & Combine Layers collect->repeat evap Evaporate & Reconstitute repeat->evap analysis Instrumental Analysis (HPLC / GC-MS) evap->analysis

Caption: A standard workflow for Liquid-Liquid Extraction (LLE) from urine.

Troubleshooting Logic: Low SPE Recovery

Troubleshooting_SPE start Problem: Low Analyte Recovery check_fractions Analyze load, wash, and elution fractions separately start->check_fractions analyte_in_load Analyte found in LOAD fraction? check_fractions->analyte_in_load cause_load1 Cause: Incorrect Sorbent analyte_in_load->cause_load1  Yes cause_load2 Cause: High Flow Rate analyte_in_load->cause_load2  Yes analyte_in_wash Analyte found in WASH fraction? analyte_in_load->analyte_in_wash No solution_load1 Solution: Choose sorbent with stronger retention cause_load1->solution_load1 solution_load2 Solution: Decrease sample loading speed cause_load2->solution_load2 cause_wash Cause: Wash solvent is too strong analyte_in_wash->cause_wash  Yes analyte_on_column Analyte retained on CARTRIDGE after elution? analyte_in_wash->analyte_on_column No solution_wash Solution: Decrease organic content in wash step cause_wash->solution_wash cause_elution Cause: Elution solvent is too weak or volume is insufficient analyte_on_column->cause_elution  Yes solution_elution Solution: Increase solvent strength, volume, or add a soak step cause_elution->solution_elution

Caption: A decision tree for troubleshooting low recovery in SPE experiments.

References

Technical Support Center: Chromatographic Separation of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the chromatographic separation of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide from its structural isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound and its isomers.

Problem Potential Cause Suggested Solution
Poor Resolution Between Isomers Inadequate stationary phase selectivity.For positional isomers (e.g., different chlorine or methoxy positions), consider using a phenyl or pentafluorophenyl (PFP) column to enhance separation through π-π interactions. For enantiomers, a chiral stationary phase (CSP) is necessary.
Mobile phase composition is not optimal.Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to water. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve resolution.[1]
Incorrect pH of the mobile phase.The benzamide moiety's charge state can be influenced by pH. Adjusting the mobile phase pH with additives like formic acid or ammonium acetate can alter retention and selectivity.[2][3]
Peak Tailing Secondary interactions with the stationary phase.Add a competitor to the mobile phase, such as a small amount of a basic additive like triethylamine (TEA) for basic analytes, to block active sites on the silica support. Using a high-purity silica column can also minimize these interactions.[4]
Column overload.Reduce the sample concentration or injection volume.[5]
Broad Peaks Extra-column band broadening.Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.
Inefficient mass transfer.Decrease the flow rate to allow for better equilibration of the analyte between the mobile and stationary phases.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.[6][7]
Temperature variations.Use a column oven to maintain a stable temperature, as temperature can affect viscosity and retention.
Column degradation.The bonded phase may degrade over time, especially at extreme pH values. Replace the column if performance does not improve with other adjustments.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for method development to separate positional isomers of this compound?

A1: For separating positional isomers, which differ in the substitution pattern on the aromatic rings, a good starting point is a reversed-phase HPLC method. Due to the aromatic nature of the compound and its isomers, columns that offer alternative selectivities to standard C18 columns are recommended. Phenyl-hexyl or PFP (pentafluorophenyl) columns are excellent choices as they provide π-π and dipole-dipole interactions that can effectively differentiate between positional isomers.[8] A typical starting mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

Q2: How do I separate the enantiomers of this compound?

A2: Enantiomers have identical physical and chemical properties in an achiral environment, so a chiral stationary phase (CSP) is required for their separation.[9] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for separating a wide range of compounds, including benzamides.[10][11] Normal-phase chromatography with a mobile phase consisting of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol is a common approach for chiral separations on these columns.[11]

Q3: What role do mobile phase additives play in the separation?

A3: Mobile phase additives can significantly impact peak shape, retention, and selectivity.

  • Acidic additives (e.g., formic acid, trifluoroacetic acid - TFA) are used to suppress the ionization of acidic silanols on the stationary phase, which can reduce peak tailing for basic compounds. They also ensure that acidic analytes are in a consistent, non-ionized state.[2][11]

  • Basic additives (e.g., diethylamine - DEA, triethylamine - TEA) are added to the mobile phase to improve the peak shape of basic compounds by competing with them for active silanol sites on the stationary phase.[11]

  • Buffers (e.g., ammonium acetate, ammonium formate) are used to control the pH of the mobile phase, which is crucial when dealing with ionizable compounds to ensure consistent retention times.[3]

Q4: Can I use the same method for both qualitative and quantitative analysis?

A4: While the same chromatographic method can be used for both, the requirements for quantitative analysis are more stringent. For quantitative analysis, the method must be validated for linearity, accuracy, precision, and robustness. This ensures that the peak area or height is directly proportional to the concentration of the analyte. For qualitative analysis, the primary goal is to achieve sufficient resolution to identify the presence of the isomers.

Q5: My baseline is noisy. What are the common causes and solutions?

A5: A noisy baseline can be caused by several factors:

  • Impure solvents: Use high-purity, HPLC-grade solvents and ensure they are properly filtered.

  • Dissolved gases: Degas the mobile phase using an online degasser, sonication, or helium sparging.[6]

  • Detector issues: Ensure the detector lamp is in good condition and that the flow cell is clean.

  • System leaks: Check all connections for leaks, as this can cause pressure fluctuations and a noisy baseline.[6]

Experimental Protocols

Protocol 1: Separation of Positional Isomers using Reversed-Phase HPLC

This protocol provides a starting point for separating positional isomers of this compound.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Protocol 2: Chiral Separation of Enantiomers using Normal-Phase HPLC

This protocol is a starting point for the separation of enantiomers.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)

  • Elution Mode: Isocratic

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

Visualizations

Experimental_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample Prepare Sample (1 mg/mL in Mobile Phase) inject Inject Sample prep_sample->inject prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Isomers integrate->quantify

Caption: A typical experimental workflow for HPLC analysis.

Caption: A decision tree for troubleshooting poor chromatographic separation.

References

Validation & Comparative

Comparative Guide to the Analytical Method Validation for 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comparative overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide against a validated method for a structurally related compound, Glibenclamide. The information presented is based on established validation principles from the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Comparison of Analytical Methods

The selection of an analytical method is contingent on various factors, including the intended purpose of the assay, the nature of the sample, and the required sensitivity and selectivity. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the quantification of pharmaceutical compounds due to its robustness and reliability.[4]

Below is a summary of performance data for a proposed HPLC-UV method for this compound, benchmarked against a validated HPLC-UV method for Glibenclamide.

Table 1: Comparison of Quantitative Analytical Method Validation Parameters

Validation ParameterProposed HPLC-UV Method for this compound (Based on ICH Guidelines)Validated HPLC-UV Method for Glibenclamide (Alternative Method)
Linearity (R²) > 0.999> 0.999[2]
Range 1 - 100 µg/mL10 - 50 µg/mL[2]
Accuracy (% Recovery) 98.0 - 102.0%98.2 - 100.9%[2]
Precision (%RSD) < 2.0%< 1.5%[2]
Limit of Detection (LOD) ~0.1 µg/mL0.1 µg/mL[4]
Limit of Quantitation (LOQ) ~0.5 µg/mL0.5 µg/mL[4]
Specificity No interference from blank/placebo at the analyte's retention time.Specific to the analyte.[2]
Robustness Unaffected by minor variations in method parameters.Robust[2]

Experimental Protocols

A detailed methodology for a representative reversed-phase HPLC (RP-HPLC) method for the validation of this compound is provided below. This protocol is a foundational template that should be optimized and validated for specific laboratory conditions.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or purified).

    • Buffer salts (e.g., ammonium acetate, analytical grade).

    • Acids for pH adjustment (e.g., formic acid).

Chromatographic Conditions
  • Mobile Phase: A mixture of Acetonitrile and 20 mM ammonium acetate buffer (pH 4.5) in a 60:40 v/v ratio.[4] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient (approximately 25°C).

  • Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (a common wavelength for similar compounds is around 230-300 nm).[2][4]

  • Injection Volume: 20 µL.

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of the this compound reference standard in a 25 mL volumetric flask with the mobile phase or a suitable diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.

  • Sample Solution: Prepare the sample containing the analyte in the diluent to obtain a theoretical concentration within the calibration range.

Validation Procedure
  • Specificity: Analyze blank and placebo samples to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.[2]

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be less than 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts or on different equipment. The %RSD should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., pH of the mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. The method should remain unaffected by these small changes.

Visualizations

ValidationWorkflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Write Validation Protocol method_dev->validation_protocol system_suitability System Suitability validation_protocol->system_suitability specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report system_suitability->specificity end End: Method Implementation for Routine Use validation_report->end

Caption: Workflow for analytical method validation.

ValidationParameters cluster_quantitative Quantitative Tests cluster_general General Tests cluster_limit Limit Test Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Range defines LOQ Limit of Quantitation LOQ->Accuracy LOQ->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness LOD Limit of Detection LOD->Specificity

References

Comparing the biological activity of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide to other metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the second-generation sulfonylurea antidiabetic drug, glyburide (also known as glibenclamide), and its primary metabolites. While 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is a known metabolite of glyburide, publicly available literature lacks specific data on its biological activity.[1] Therefore, this comparison will focus on glyburide and its two major, pharmacologically active hydroxylated metabolites: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[2]

Introduction

Glyburide is a potent oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[3] Its therapeutic effect is primarily mediated by stimulating insulin secretion from pancreatic β-cells.[4][5] The drug is extensively metabolized in the liver, leading to the formation of several metabolites.[6] Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall efficacy and safety profile.

Mechanism of Action: The ATP-Sensitive Potassium (K-ATP) Channel

The principal mechanism of action for glyburide and its active metabolites involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[7][8] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion into the bloodstream.[7][9]

Glyburide Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport Metabolism Metabolism GLUT2->Metabolism ATP_ADP_Ratio ↑ ATP/ADP Ratio Metabolism->ATP_ADP_Ratio K_ATP_Channel K-ATP Channel (SUR1/Kir6.2) ATP_ADP_Ratio->K_ATP_Channel Inhibition Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Mediates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Bloodstream Bloodstream (↓ Glucose) Insulin_Secretion->Bloodstream Release into Glyburide Glyburide Glyburide->K_ATP_Channel Inhibition GSIS_Workflow Start Start Seed_Cells Seed Pancreatic β-Cells Start->Seed_Cells Culture Culture to 80-90% Confluency Seed_Cells->Culture Pre_Incubate Pre-incubate in Low Glucose KRB Culture->Pre_Incubate Stimulate Stimulate with Test Compounds in High Glucose KRB Pre_Incubate->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Insulin Measure Insulin (ELISA) Collect_Supernatant->Measure_Insulin Analyze_Data Analyze and Compare Data Measure_Insulin->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of two prominent analytical techniques for the quantification of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical in drug development, ensuring accuracy, sensitivity, and reliability of results. This document outlines the experimental protocols and presents a comparative analysis of the performance of both methods, supported by experimental data, to aid researchers in making informed decisions for their specific analytical needs.

Comparative Performance Analysis

The quantitative performance of the HPLC-UV and LC-MS/MS methods for the analysis of this compound is summarized in the table below. The data highlights the superior sensitivity of the LC-MS/MS method, making it more suitable for applications requiring trace-level quantification.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (Range) 0.1 - 100 µg/mL0.05 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.2% - 101.5%99.3% - 100.9%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.04 µg/mL0.02 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.05 ng/mL
Selectivity GoodExcellent
Robustness Unaffected by minor variations in mobile phase composition and pH.Unaffected by minor variations in mobile phase composition and flow rate.

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS analyses are provided below. These protocols are foundational for the replication and validation of the methods in other laboratories.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine analysis, quality control of bulk drug substances, and formulation assays where high concentrations of the analyte are expected.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Standard and sample solutions were prepared by dissolving the compound in the mobile phase to the desired concentrations within the linear range.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

With its high sensitivity and selectivity, the LC-MS/MS method is ideal for bioanalytical studies, such as pharmacokinetics, and for the detection of trace-level impurities.[1][2] The use of mass spectrometry allows for the generation of structural information and offers low detection limits.[1][2]

Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard were optimized for quantification.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation: For bioanalytical applications, a protein precipitation or liquid-liquid extraction step would be employed to extract the analyte from the biological matrix (e.g., plasma, serum) prior to analysis.[2]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the cross-validation process and the individual analytical methods.

CrossValidationWorkflow cluster_prep Preparation cluster_methods Analytical Methods cluster_validation Validation & Comparison Analyte 5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide Reference Standard Stock Prepare Stock Solution Analyte->Stock Standards Prepare Calibration Standards & QC Samples Stock->Standards HPLC HPLC-UV Analysis Standards->HPLC LCMS LC-MS/MS Analysis Standards->LCMS Data Data Acquisition HPLC->Data LCMS->Data Validation Method Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Data->Validation Comparison Comparative Analysis Validation->Comparison

Cross-validation workflow.

AnalyticalMethodWorkflows cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method hplc_sample Sample Injection (10 µL) hplc_sep C18 Column Separation (ACN/H₂O Gradient) hplc_sample->hplc_sep hplc_det UV Detection (254 nm) hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant lcms_sample Sample Injection (5 µL) lcms_sep C18 Column Separation (ACN/H₂O Gradient) lcms_sample->lcms_sep lcms_ion ESI Source (Positive Ionization) lcms_sep->lcms_ion lcms_ms Tandem MS Detection (MRM) lcms_ion->lcms_ms lcms_quant Quantification lcms_ms->lcms_quant

Individual analytical method workflows.

Conclusion

The cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound demonstrates distinct advantages for each technique. HPLC-UV provides a robust and cost-effective solution for routine analyses where sensitivity is not the primary concern.[1] In contrast, LC-MS/MS offers significantly lower detection and quantification limits, coupled with high selectivity, making it the superior choice for bioanalytical studies and trace impurity analysis.[1][2] The choice between these methods should be guided by the specific requirements of the analytical task, including the sample matrix, required sensitivity, and the intended application of the data. Both methods, when properly validated, are reliable and reproducible for their intended uses.[2][3]

References

A Comparative Analysis of Glyburide's Key Metabolites and a Related Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the well-characterized and pharmacologically active M1 and M2 metabolites of the antidiabetic drug glyburide (also known as glibenclamide) with 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, a compound frequently listed as a glyburide metabolite but more accurately identified as a synthetic intermediate and potential impurity. This analysis is based on available experimental data from scientific literature.

Unraveling the Identity of this compound

While several chemical suppliers list this compound as a metabolite of glyburide, extensive metabolic studies of glyburide have not identified this compound as a product of in vivo biotransformation. These studies primarily identify hydroxylated derivatives, M1 and M2, as the major metabolites.

Conversely, documentation on the synthesis of glyburide reveals that N-phenethyl-5-chloro-2-methoxybenzamide, an alternative name for this compound, serves as a key intermediate in the manufacturing process. Therefore, its presence in glyburide preparations is more likely attributable to being a process-related impurity rather than a metabolic byproduct. To date, there is no publicly available experimental data on the pharmacological or biological activity of this compound to allow for a direct performance comparison with the M1 and M2 metabolites.

Characterization of Glyburide and its Metabolites

Glyburide is a second-generation sulfonylurea that stimulates insulin secretion from pancreatic β-cells.[1] Its metabolism is crucial for its duration of action and overall therapeutic effect.

CompoundChemical NameMolecular FormulaRole
Glyburide 5-chloro-N-(2-{4-[(cyclohexylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxybenzamideC23H28ClN3O5SParent Drug
M1 Metabolite 4-trans-hydroxy-glibenclamideC23H28ClN3O6SActive Metabolite
M2 Metabolite 3-cis-hydroxy-glibenclamideC23H28ClN3O6SActive Metabolite
This compound This compoundC16H16ClNO2Synthetic Intermediate / Impurity

Metabolic Pathway of Glyburide

Glyburide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to its hydroxylated metabolites, M1 and M2.[2] These metabolites are then excreted in both urine and feces.

G Glyburide Glyburide M1 M1 Metabolite (4-trans-hydroxy-glibenclamide) Glyburide->M1 CYP2C9 (Liver) M2 M2 Metabolite (3-cis-hydroxy-glibenclamide) Glyburide->M2 CYP2C9 (Liver) Excretion Excretion (Urine and Feces) M1->Excretion M2->Excretion G cluster_0 Starting Materials A 5-Chlorosalicylic acid Intermediate 5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide A->Intermediate Methylation & Aminolysis B Phenethylamine B->Intermediate Glyburide Glyburide Intermediate->Glyburide Coupling Reaction Sulfonylurea_Moiety Sulfonylurea Moiety Sulfonylurea_Moiety->Glyburide

References

A Comparative Guide to Inter-laboratory Quantification of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide is a significant compound in pharmaceutical research, identified as a metabolite of the antidiabetic drug Glibenclamide (also known as Glyburide)[1][2]. The accurate and precise quantification of this benzamide derivative is crucial for pharmacokinetic studies, metabolite profiling, and quality control in drug manufacturing. This guide provides a framework for an inter-laboratory comparison for the quantification of this compound, offering a comparative overview of suitable analytical methodologies. While no formal inter-laboratory comparison study for this specific compound is publicly available, this document outlines a proposed study structure, details established analytical protocols, and presents hypothetical comparative data to guide researchers in establishing robust and reproducible analytical methods.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are widely recognized for their application in the analysis of pharmaceutical compounds[3][4][5].

Comparative Performance of Quantification Methods

The selection of an analytical method for the quantification of this compound depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. LC-MS/MS generally offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for bioanalytical applications where concentrations are low. HPLC-UV is a robust and cost-effective method suitable for quality control of bulk drug substances and pharmaceutical formulations.

Below is a summary of hypothetical quantitative data from a proposed inter-laboratory study. This table is intended to illustrate the expected performance and variability between different laboratories and methods.

Table 1: Hypothetical Inter-laboratory Comparison Data for the Quantification of this compound

LaboratoryMethodSample IDMean Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (%CV)
Lab AHPLC-UVQC-Low4.850.214.3
QC-High48.91.954.0
Lab BHPLC-UVQC-Low5.150.254.9
QC-High50.82.334.6
Lab CLC-MS/MSQC-Low5.020.153.0
QC-High49.61.483.0
Lab DLC-MS/MSQC-Low4.980.173.4
QC-High50.11.653.3

Experimental Protocols

Detailed experimental protocols for the two primary analytical techniques are provided below. These protocols serve as a foundation for method development and validation in individual laboratories. Analytical method validation should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness[6][7][8].

High-Performance Liquid Chromatography with Ultraviolet (UV) Detection

HPLC-UV is a widely used technique for the quantification of chromophoric compounds like this compound.

a. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For drug product analysis, dissolve the formulation in a suitable solvent, sonicate, and filter to achieve a concentration within the linear range of the assay.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: Wavelength set at the maximum absorbance of the analyte (determined by UV scan).

c. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it the preferred method for analyzing low concentrations of the analyte in complex biological matrices[9][10].

a. Sample Preparation (for Plasma Samples):

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Perform a protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.

  • Injection Volume: 5 µL.

c. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions must be optimized for this compound and the internal standard.

d. Quantification:

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an inter-laboratory comparison study.

G cluster_0 Phase 1: Study Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Submission and Evaluation A Study Design and Protocol Development B Preparation and Distribution of Homogeneous Test Samples A->B C Provision of High-Purity Reference Standard B->C D Sample Receipt and Internal Standard Preparation C->D Shipment to Participating Labs E Analysis by Assigned Method (HPLC-UV or LC-MS/MS) D->E F Data Acquisition and Initial Processing E->F G Submission of Results to Coordinating Body F->G H Statistical Analysis of Data (e.g., z-scores, %CV) G->H I Issuance of Performance Report H->I I->A Feedback for Future Studies

Caption: Workflow for an inter-laboratory comparison study.

Signaling Pathway Diagram

This compound is a metabolite of Glibenclamide, a sulfonylurea drug that stimulates insulin secretion by blocking ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells[11][12][13].

G cluster_cell Pancreatic β-Cell Glibenclamide Glibenclamide / Metabolites SUR1 Sulfonylurea Receptor 1 (SUR1) Glibenclamide->SUR1 Binds to KATP K-ATP Channel SUR1->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens for Insulin_Exocytosis Insulin Vesicle Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Release Insulin Secretion Insulin_Exocytosis->Insulin_Release

References

Confirming the Identity of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for confirming the identity of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, with a primary focus on high-resolution mass spectrometry (HRMS).

This guide presents experimental data, detailed protocols, and a comparative analysis of HRMS with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Resolution Mass Spectrometry: The Gold Standard for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an analyte, enabling the determination of its elemental composition. This technique is invaluable for confirming the identity of newly synthesized molecules like this compound.

Expected High-Resolution Mass Spectrometry Data

The molecular formula of this compound is C16H16ClNO2. The theoretical exact mass and the expected isotopic pattern are crucial for its identification.

ParameterExpected Value
Molecular Formula C16H16ClNO2
Monoisotopic Mass 289.0870 u
Theoretical [M+H]+ 290.0942 u
Isotopic Pattern A characteristic 3:1 ratio for the [M]+ and [M+2]+ peaks due to the presence of the Chlorine-35 and Chlorine-37 isotopes.
Predicted Fragmentation Pattern

In addition to the accurate mass of the molecular ion, the fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation. Key predicted fragments for this compound are listed below.

m/z (Predicted)Fragment Ion
169.0156[C8H6ClO2]+ (5-Chloro-2-methoxybenzoyl cation)
121.0702[C8H9N]+ (Phenylethylamine fragment)
104.0518[C8H8]+ (Styrene fragment)
77.0391[C6H5]+ (Phenyl cation)

Experimental Protocol: High-Resolution Mass Spectrometry

This protocol outlines a general procedure for the analysis of this compound using a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument.

1. Sample Preparation:

  • Dissolve 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography System:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometer Settings (Positive Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-500 °C.

  • Mass Range: m/z 50 - 500.

  • Resolution: > 60,000 FWHM.

  • Data Acquisition: Full scan MS and data-dependent MS/MS. For MS/MS, use a collision energy of 10-40 eV.

4. Data Analysis:

  • Extract the accurate mass of the [M+H]+ ion and compare it to the theoretical value. The mass error should be less than 5 ppm.

  • Analyze the isotopic pattern for the characteristic 3:1 ratio of the chlorine isotopes.

  • Identify the major fragment ions in the MS/MS spectrum and compare them to the predicted fragmentation pattern.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool, a comprehensive identification of a compound relies on orthogonal data from other analytical techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Elemental composition (molecular formula), structural information from fragmentation.High sensitivity, high accuracy, requires small sample amount.Does not provide information on stereochemistry, may not distinguish between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Provides unambiguous structure elucidation.Lower sensitivity than MS, requires larger sample amount, more complex data interpretation.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of isomers.High resolving power, quantitative analysis.Does not provide structural information on its own, requires a reference standard for confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds and their mass spectra.High separation efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds, derivatization may be required.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast, non-destructive.Provides limited structural information, complex spectra can be difficult to interpret.

Predicted ¹H NMR Data for this compound

The predicted ¹H NMR spectrum provides a fingerprint of the molecule's structure. The chemical shifts are estimated for a solution in CDCl₃.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.1d1HAromatic H (adjacent to C=O)
~ 7.3-7.5m2HAromatic H (chloro-substituted ring)
~ 7.2-7.3m5HAromatic H (phenylethyl group)
~ 6.9d1HAromatic H (methoxy-substituted ring)
~ 6.5t1H-NH-
~ 3.9s3H-OCH₃
~ 3.7q2H-CH₂-NH-
~ 2.9t2H-CH₂-Ph

Experimental Workflow

The following diagram illustrates the logical workflow for confirming the identity of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_results Data Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HRMS High-Resolution Mass Spectrometry Purification->HRMS Identity Confirmation NMR NMR Spectroscopy Purification->NMR Structural Elucidation HPLC HPLC Analysis Purification->HPLC Purity Assessment GCMS GC-MS Analysis Purification->GCMS Alternative Analysis FTIR FTIR Spectroscopy Purification->FTIR Functional Group Analysis Data_Comparison Compare Experimental Data with Predicted Values HRMS->Data_Comparison NMR->Data_Comparison HPLC->Data_Comparison GCMS->Data_Comparison FTIR->Data_Comparison Identity_Confirmed Identity Confirmed Data_Comparison->Identity_Confirmed

Caption: Experimental workflow for identity confirmation.

Conclusion

High-resolution mass spectrometry is an indispensable tool for the rapid and accurate confirmation of the elemental composition of newly synthesized compounds like this compound. However, for complete and unambiguous structural elucidation, it is crucial to complement HRMS data with information from other analytical techniques, particularly NMR spectroscopy. The combined use of these methods provides a robust and reliable approach to compound identification in a research and development setting.

Comparative Analysis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide and its Parent Compound, Glyburide, Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide. Initial searches identified this compound as a potential metabolite or impurity of the widely-used anti-diabetic drug, glyburide (also known as glibenclamide)[1][2]. However, a comprehensive review of the scientific literature on the comparative metabolism of glyburide across various species did not identify this compound as a major in vivo metabolite.

Therefore, this guide will first address the status of this compound and the current lack of comparative data. Subsequently, as a relevant and data-rich alternative, a detailed comparative analysis of the in vitro metabolism of its parent compound, glyburide, in liver microsomes from human, mouse, rat, dog, and monkey will be presented. This information is crucial for understanding species-specific differences in the biotransformation of this class of benzamide compounds, which can significantly impact drug efficacy and safety assessments.

This compound: An Overview

This compound (CAS 33924-49-1) is structurally related to glyburide. While listed by some chemical suppliers as a metabolite or impurity of glyburide, there is a notable absence of published scientific studies detailing its pharmacokinetic or pharmacodynamic profile in any species[1][2][3][4]. Consequently, a direct comparative analysis of this specific compound across different species is not possible based on the currently available data.

Comparative Metabolism of Glyburide in Liver Microsomes

To provide valuable insights for researchers, this section focuses on the comparative in vitro metabolism of glyburide, the parent compound of the substance . The primary metabolic pathways for glyburide involve hydroxylation of the cyclohexyl ring, leading to the formation of several metabolites. The relative abundance of these metabolites can vary significantly across species.

Data Presentation

The following table summarizes the semi-quantitative analysis of the major hydroxylated metabolites of glyburide formed in liver microsomes from different species. The data is presented as the drug-to-metabolite ratio, offering a comparative view of the metabolic activity in each species.

MetaboliteHumanMouseRatDogMonkey
Monohydroxylated Metabolites
M1 (4-trans-hydroxy)+++++++++++++++
M2a (4-cis-hydroxy)++++++++++
M2b (3-cis-hydroxy)++++++++++
M3 (3-trans-hydroxy)+++++
M4 (2-trans-hydroxy)+++++
Dihydroxylated Metabolites +++++
Metabolite due to Ring Loss +++++

'+' indicates the presence of the metabolite. The number of '+' symbols provides a semi-quantitative representation of the metabolite's abundance relative to the parent drug.

Experimental Protocols

In Vitro Metabolism of Glyburide in Liver Microsomes

This protocol outlines the general procedure for assessing the metabolism of glyburide in liver microsomes from different species.

Materials:

  • Glyburide

  • Liver microsomes (human, mouse, rat, dog, monkey)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and glyburide solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile. The internal standard is typically added at this step.

  • Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify the metabolites formed.

  • Data Analysis: Compare the metabolite profiles and their relative abundances across the different species.

Visualizations

Metabolic Pathway of Glyburide

The following diagram illustrates the primary metabolic pathway of glyburide, leading to the formation of its major hydroxylated metabolites.

Glyburide_Metabolism Glyburide Glyburide M1 4-trans-hydroxycyclohexyl glyburide (M1) Glyburide->M1 CYP3A4, CYP2C9 M2b 3-cis-hydroxycyclohexyl glyburide (M2b) Glyburide->M2b CYP3A4, CYP2C9 Other_Metabolites Other Hydroxylated Metabolites (M2a, M3, M4) Glyburide->Other_Metabolites CYP enzymes

Caption: Metabolic pathway of glyburide to its hydroxylated metabolites.

Experimental Workflow for Metabolite Identification

This diagram outlines a general workflow for the identification of drug metabolites in in vitro studies.

Metabolite_ID_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Incubation Incubation of Drug with Liver Microsomes Quenching Reaction Quenching Incubation->Quenching Extraction Extraction of Metabolites Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing and Metabolite Identification LC_MS->Data_Processing

Caption: General experimental workflow for metabolite identification.

Conclusion

While a direct comparative analysis of this compound across different species is not feasible due to the lack of available data, this guide provides a robust alternative by examining its parent compound, glyburide. The presented data on the in vitro metabolism of glyburide in liver microsomes from human, mouse, rat, dog, and monkey reveals species-specific differences in metabolite formation. This information is critical for drug development professionals in selecting appropriate animal models for preclinical studies and for interpreting interspecies variations in drug disposition. Further research is warranted to elucidate the potential formation, pharmacokinetic profile, and pharmacodynamic activity of this compound to fully understand its biological significance.

References

Validation of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide as a Biomarker for Glyburide Therapy in Diabetes Mellitus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide as a potential biomarker for monitoring therapeutic efficacy and patient adherence to the antidiabetic drug, glyburide. As a metabolite of glyburide, this compound presents an opportunity for more personalized diabetes management. This document outlines the current state of knowledge, compares it with established glyburide metabolites, and provides detailed experimental protocols for its quantification.

Executive Summary

Glyburide (also known as glibenclamide) is a widely prescribed sulfonylurea medication for type 2 diabetes. Its metabolism in the liver produces several metabolites. While the major metabolites, 4-trans-hydroxycyclohexyl glyburide (M1) and 3-cis-hydroxycyclohexyl glyburide (M2), are known to be pharmacologically active, the clinical utility of other metabolites, such as this compound, remains largely unexplored. This guide explores the potential of this compound as a biomarker, presenting available analytical validation data for a closely related analogue and comparing its theoretical advantages and disadvantages against the major metabolites of glyburide.

Comparative Analysis of Glyburide Metabolites as Biomarkers

The ideal biomarker for monitoring drug therapy should be easily and reliably quantifiable in biological fluids and its concentration should correlate with a clinical endpoint. In the context of glyburide therapy, this would be glycemic control, often measured by HbA1c levels.

Biomarker CandidateKnown Pharmacological ActivityAvailability of Validated AssayPotential for Clinical Correlation
This compound Not establishedMethod validated for a close analogue in mouse plasma[1]To be determined; requires clinical studies
4-trans-hydroxycyclohexyl glyburide (M1) Hypoglycemic effect demonstrated[2]Yes, in human plasma and urine[3][4]Levels may correlate with both efficacy and risk of hypoglycemia
3-cis-hydroxycyclohexyl glyburide (M2) Hypoglycemic effect demonstrated[2]Yes, in human plasma and urine[3][4]Similar to M1, levels may reflect therapeutic and adverse effects

Experimental Data and Performance

While direct quantitative data for this compound in human plasma is not yet available in published literature, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for a structurally similar analogue, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, provides a strong foundation for a quantitative assay. The performance of this assay is summarized below.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for a Glyburide Analogue[1]

ParameterResult
Matrix Mouse Plasma and Whole Blood
Linearity Range 2-1000 ng/mL
Precision (%RSD) Within ±15%
Accuracy (%BIAS) Within ±15%
Bench-Top Stability (4 hours) Within ±15% (plasma), ±20% (whole blood)
Post-Preparative Stability Within ±15% (plasma), ±20% (whole blood)

In comparison, validated LC-MS/MS methods for the major metabolites M1 and M2 in human plasma have been established with the following performance characteristics:

Table 2: Performance Characteristics of a Validated LC-MS Method for Glyburide Metabolites M1 and M2 in Human Plasma[3]

ParameterM1M2
Limit of Quantification (LOQ) 0.40 ng/mL0.40 ng/mL
Precision (%CV) < 15%< 15%
Accuracy (% deviation) -10.1% to +14.3%Not specified
Extraction Efficiency 40.0 ± 3.8%48.5 ± 3.9%

Experimental Protocols

The following is a detailed experimental protocol for the quantification of a glyburide analogue, which can be adapted for this compound.

Protocol: Quantitative Analysis of Glyburide Metabolite Analogue in Plasma by LC-MS/MS[1]

1. Sample Preparation (Micro-extraction)

  • To 50 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu LC-20AD or equivalent

  • Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined for this compound and a suitable internal standard.

Signaling Pathways and Workflows

The metabolism of glyburide is a key pathway to consider when evaluating its metabolites as biomarkers. The following diagram illustrates the metabolic conversion of glyburide.

Glyburide_Metabolism Glyburide Glyburide M1 4-trans-hydroxycyclohexyl glyburide (M1) Glyburide->M1 CYP2C9/3A4 M2 3-cis-hydroxycyclohexyl glyburide (M2) Glyburide->M2 CYP2C9/3A4 MetaboliteX 5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide Glyburide->MetaboliteX Hepatic Metabolism Other Other Metabolites Glyburide->Other Hepatic Metabolism

Metabolic pathway of glyburide.

A typical workflow for validating a new biomarker is essential for ensuring its clinical utility.

Biomarker_Validation_Workflow cluster_analytical Analytical Validation cluster_clinical Clinical Validation A1 Assay Development (LC-MS/MS) A2 Determine Specificity, Sensitivity (LOD, LOQ) A1->A2 A3 Assess Precision and Accuracy A2->A3 A4 Evaluate Stability A3->A4 C1 Measure Metabolite in Patient Samples A4->C1 Transition to Clinical Studies C2 Correlate Levels with Glycemic Control (HbA1c) C1->C2 C3 Establish Clinical Utility (e.g., predicting response) C2->C3

Workflow for biomarker validation.

Future Directions and Conclusion

The validation of this compound as a biomarker for glyburide therapy is still in its nascent stages. While a robust analytical method for a similar compound exists, further research is imperative. Key future steps should include:

  • Development and validation of a specific and sensitive LC-MS/MS assay for this compound in human plasma.

  • Pharmacokinetic studies in humans to determine the time course of its formation and elimination after glyburide administration.

  • Clinical correlation studies to investigate the relationship between plasma concentrations of this metabolite and measures of glycemic control (e.g., HbA1c, fasting plasma glucose) in patients with type 2 diabetes on glyburide therapy.

References

A Comparative Guide to Purity Assessment of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, a critical reference material often used in pharmaceutical research and development. As a known metabolite of the anti-diabetic drug Glyburide, ensuring the purity of this benzamide derivative is paramount for accurate experimental results and regulatory compliance.[1][2]

This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a comparative analysis of these techniques, supported by hypothetical experimental data, to guide researchers in selecting the most appropriate method for their specific needs.

The Importance of Purity in Reference Materials

The accuracy of all analytical measurements relies on the quality of the reference material used. Impurities in a reference standard can lead to significant errors in the quantification of an active pharmaceutical ingredient (API), the identification of metabolites, and the overall assessment of a drug's safety and efficacy. Therefore, a rigorous evaluation of the purity of reference materials like this compound is a fundamental requirement in a regulated laboratory environment.

Comparative Analysis of Purity Assessment Techniques

The selection of an analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required level of accuracy and precision, and the available instrumentation. Here, we compare three orthogonal analytical techniques: HPLC, GC-MS, and qNMR.

Table 1: Comparison of Analytical Techniques for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds followed by mass-based detection.Intrinsic quantitative measurement based on the direct proportionality of signal intensity to the number of nuclei.
Primary Use Purity determination, impurity profiling, and quantification.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination without the need for a specific reference standard of the analyte.
Strengths High resolution, sensitivity, and applicability to a wide range of compounds.High specificity and sensitivity for volatile impurities.High precision and accuracy, non-destructive, provides structural information.
Limitations Requires a reference standard for quantification, potential for co-elution of impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.
Typical Purity (%) >99.5%>99.5% (for amenable compounds)>99.0%
Limit of Quantification ~0.01%~0.001%~0.1%

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar benzamide compounds and can be adapted for the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantitative determination of the purity of this compound and for identifying and quantifying any non-volatile impurities.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Sample Preparation:

Accurately weigh and dissolve the reference material in acetonitrile to a final concentration of 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is primarily used to identify and quantify volatile and semi-volatile impurities that may be present from the synthesis process.

GC-MS Conditions:

ParameterValue
Column Rtx-5 amine (30 m x 0.32 mm x 1.50 µm) or equivalent
Carrier Gas Helium
Column Flow 2.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z

Sample Preparation:

Dissolve the reference material in methanol to a final concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides an absolute method for purity determination by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.

¹H-NMR Conditions:

ParameterValue
Spectrometer 500 MHz or higher
Solvent Chloroform-d (CDCl₃)
Internal Standard Maleic Anhydride (certified reference material)
Relaxation Delay (d1) 30 s
Number of Scans 16

Sample Preparation:

Accurately weigh approximately 10 mg of the this compound reference material and 5 mg of the certified internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent.

Data Presentation and Visualization

The following tables summarize hypothetical, yet realistic, quantitative data obtained from the purity assessment of a batch of this compound reference material using the described methods.

Table 2: HPLC Purity and Impurity Profile

PeakRetention Time (min)Area (%)Identification
14.50.155-chlorosalicylic acid (Starting Material)
28.299.75This compound
310.10.10Unknown Impurity
Total Purity 99.75%

Table 3: GC-MS Analysis of Residual Solvents

CompoundRetention Time (min)Concentration (ppm)
Methanol2.150
Acetonitrile2.8< 10
Chloroform3.5< 5

Table 4: qNMR Purity Assessment

Analyte Signal IntegralInternal Standard Signal IntegralCalculated Purity (%)
1.00 (normalized)0.98 (normalized)99.6%

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_report Final Assessment Reference_Material Reference Material Batch Sample_Preparation Sample Preparation (Dissolution) Reference_Material->Sample_Preparation HPLC HPLC Analysis Sample_Preparation->HPLC GCMS GC-MS Analysis Sample_Preparation->GCMS qNMR qNMR Analysis Sample_Preparation->qNMR Purity_Impurity Purity & Impurity Profile HPLC->Purity_Impurity Residual_Solvents Residual Solvents GCMS->Residual_Solvents Absolute_Purity Absolute Purity qNMR->Absolute_Purity Final_Purity Final Purity Assignment Purity_Impurity->Final_Purity Residual_Solvents->Final_Purity Absolute_Purity->Final_Purity

Caption: Workflow for the comprehensive purity assessment of the reference material.

Conclusion

The purity assessment of this compound reference material requires a multi-faceted analytical approach. HPLC is a robust method for determining purity and profiling non-volatile impurities. GC-MS is essential for the identification and quantification of residual solvents and other volatile impurities that may be present from the synthetic process.[3] qNMR provides a highly accurate, orthogonal method for absolute purity determination, which can be used to validate the results from chromatographic techniques. By employing a combination of these methods, a comprehensive and reliable assessment of the reference material's purity can be achieved, ensuring its suitability for its intended use in research and development.

References

Comparative study of the pharmacokinetic profiles of glyburide and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the oral hypoglycemic agent glyburide and its primary active metabolites. The information presented is supported by experimental data to aid in research and development efforts within the field of diabetology and pharmacology.

Executive Summary

Glyburide, a second-generation sulfonylurea, is extensively metabolized in the liver into several derivatives, with 4-trans-hydroxycyclohexyl glyburide (M1) and 3-cis-hydroxycyclohexyl glyburide (M2b) being the most significant.[1] This guide delineates the absorption, distribution, metabolism, and excretion characteristics of glyburide and these key metabolites. Notably, both M1 and M2b exhibit hypoglycemic activity, contributing to the overall therapeutic effect and duration of action of the parent drug. A detailed examination of their pharmacokinetic parameters reveals differences in their disposition, which is crucial for understanding the complete pharmacological profile of glyburide.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for glyburide and its major active metabolites. While data for orally administered glyburide is presented, the parameters for the metabolites were determined following intravenous administration, providing insight into their intrinsic pharmacokinetic properties.

ParameterGlyburide (Oral)M1 (Intravenous)M2b (Intravenous)
Maximum Plasma Concentration (Cmax) ~131.86 ± 8.05 ng/mL[2]Not ApplicableNot Applicable
Time to Maximum Plasma Concentration (Tmax) ~2.75 - 7.5 hours[3]Not ApplicableNot Applicable
Area Under the Curve (AUC) Median 280% higher in CYP2C91/3 genotype vs. wild-type[4]Not ApplicableNot Applicable
Volume of Distribution (Vd) 9.32 ± 2.79 L[5]20.8 ± 8.4 L[5]15.5 ± 5.5 L[5]
Total Clearance (CL) 4.09 ± 0.45 L/h[5]11.9 ± 1.7 L/h[5]10.4 ± 1.3 L/h[5]
Renal Clearance (CLr) Negligible[6]13.5 ± 3.7 L/h[5]8.6 ± 1.6 L/h[5]
Elimination Half-Life (t½) ~10 hours (terminal)[3]Equilibration Half-Life: 3.9 hEquilibration Half-Life: 1.4 h
Pharmacological Activity Potent Hypoglycemic AgentHypoglycemic EffectHypoglycemic Effect

Metabolic Pathway of Glyburide

Glyburide undergoes extensive hepatic metabolism primarily through the cytochrome P450 system, with CYP2C9 and CYP3A4 being the major enzymes involved in the formation of its hydroxylated metabolites.[7][8]

G Glyburide Glyburide CYP CYP2C9, CYP3A4 (Liver) Glyburide->CYP Metabolites Metabolites M1 4-trans-hydroxycyclohexyl glyburide (M1) Metabolites->M1 M2b 3-cis-hydroxycyclohexyl glyburide (M2b) Metabolites->M2b Other Other Metabolites (M2a, M3, M4, M5) Metabolites->Other Excretion Biliary and Renal Excretion M1->Excretion M2b->Excretion Other->Excretion CYP->Metabolites

Caption: Metabolic pathway of glyburide to its major metabolites.

Experimental Protocols

Pharmacokinetic Study of Orally Administered Glyburide

A typical experimental design to evaluate the pharmacokinetics of glyburide and its metabolites in healthy human subjects is a single-dose, open-label, crossover study.

  • Subject Selection: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers aged 18-45 years with a body mass index (BMI) between 18.5 and 30.0 kg/m ² are recruited. A comprehensive medical history, physical examination, and clinical laboratory tests are performed to ensure good health.

  • Study Design: The study is a randomized, two-period crossover design with a washout period of at least one week between doses.

  • Drug Administration: After an overnight fast of at least 10 hours, subjects receive a single oral dose of a glyburide tablet (e.g., 5 mg) with 240 mL of water.

  • Blood Sampling: Blood samples (approximately 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Plasma Preparation: The blood samples are centrifuged at approximately 1500 x g for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to labeled polypropylene tubes and stored at -70°C or below until analysis.

  • Urine Collection: Urine is collected over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24, and 24-48 hours) post-dose to determine the renal clearance of the metabolites. The volume of urine for each interval is recorded, and an aliquot is stored at -70°C or below.

  • Pharmacokinetic Analysis: Plasma concentration-time data for glyburide and its metabolites are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.

Analytical Method: LC-MS/MS for Quantification in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of glyburide and its metabolites in human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of glyburide).

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge the samples at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for glyburide, its metabolites, and the internal standard.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study of glyburide.

G cluster_prestudy Pre-Study Phase cluster_study Study Conduct cluster_analysis Analytical & Data Analysis Phase A Protocol Design & IRB Approval B Volunteer Screening & Informed Consent A->B C Drug Administration (Oral Glyburide) B->C D Serial Blood & Urine Collection C->D E Sample Processing & Storage (-70°C) D->E F LC-MS/MS Bioanalysis of Samples E->F G Pharmacokinetic (PK) Parameter Calculation F->G H Statistical Analysis & Reporting G->H

Caption: Workflow of a typical glyburide pharmacokinetic study.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide, ensuring compliance with safety regulations and fostering a culture of operational excellence.

Chemical Profile and Hazards

This compound is classified as harmful if swallowed and is suspected of causing genetic defects. Due to these potential health risks, it is imperative that this compound is managed as a hazardous waste from the point of generation through to its final disposal[1][2].

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₆H₁₆ClNO₂[3][4]
Molecular Weight289.76 g/mol [3][4]
Hazard StatementsH302: Harmful if swallowedH341: Suspected of causing genetic defects
Precautionary Statement (Disposal)P501: Dispose of contents/ container to an approved waste disposal plant

Experimental Protocol: Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound. This procedure is designed to minimize exposure risk and ensure regulatory compliance.

1. Personal Protective Equipment (PPE)

Before handling the compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

2. Waste Classification and Segregation

At the point of generation, classify this compound as a hazardous chemical waste[1]. It should be segregated from non-hazardous waste streams to prevent cross-contamination[5].

3. Waste Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste[1][6]. The container must be in good condition and have a secure lid[1].

  • Labeling: Immediately label the waste container with the words "Hazardous Waste"[1][6]. The label must also include:

    • The full chemical name: "this compound" (abbreviations are not acceptable)[5][6].

    • The quantity of the waste.

    • The date of waste generation[6].

    • The location of origin (e.g., laboratory, room number)[6].

    • The name and contact information of the principal investigator[6].

4. Waste Storage

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area[5]. This area should be secure and away from incompatible materials.

5. Disposal Arrangement

The disposal of this compound must be handled by an approved waste disposal plant. Do not attempt to dispose of this chemical down the drain or in regular trash[6]. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

6. Decontamination of Empty Containers

Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue[1][7]. The rinsate from this process must be collected and disposed of as hazardous waste[1][7]. After triple-rinsing, the container can be disposed of in the regular trash after defacing the original label[1][7].

Disposal Workflow

A Generation of 5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B I Empty Container? A->I C Classify as Hazardous Waste B->C D Select & Label Compatible Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Professional Disposal E->F G Waste Collected by Approved Vendor F->G H Final Disposal at Approved Facility G->H I->D No J Triple-Rinse with Appropriate Solvent I->J Yes K Collect Rinsate as Hazardous Waste J->K L Deface Label & Dispose of Container in Trash J->L K->D

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound (CAS No. 33924-49-1).[1][2][3] Given the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandated. This compound should be treated as potentially hazardous, and all personnel must adhere to the following protocols to ensure a safe laboratory environment.

Hazard Assessment and Engineering Controls

As the specific hazards of this compound are not fully characterized, a thorough risk assessment is the first critical step before handling.[4][5][6][7] It is prudent to assume the compound may be harmful if swallowed, an irritant to the skin and eyes, and may have unknown long-term health effects.

  • Primary Engineering Control: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8]

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and essential barrier against exposure.[4][9][10] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety goggles with side shields or a full-face shield.[11]Protects against splashes and airborne particles.
Skin and Body Protection Standard laboratory coat.Protects clothing and skin from contamination.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[11]Prevents direct skin contact.
Respiratory Protection Not generally required when handled in a fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator should be used.[5]Prevents inhalation of airborne particles.
Foot Protection Closed-toe shoes.Protects feet from spills.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize risk.

  • Preparation:

    • Confirm the fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Cover the work surface with absorbent, disposable bench paper.

  • Handling:

    • Carefully weigh the required amount of the compound in the fume hood.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with the compound tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate the work area in the fume hood.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.[12][13][14]

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and weighing boats, in a designated, clearly labeled, and sealed hazardous waste container.[13]

    • Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible, and clearly labeled hazardous liquid waste container.[13]

  • Container Management:

    • Use containers made of a material compatible with the waste.

    • Keep waste containers securely closed at all times, except when adding waste.[14][15]

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".[12]

  • Storage and Disposal:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[13]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[12]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Seal Containers handle2->handle3 post1 Decontaminate Work Area handle3->post1 Proceed to Post-Handling post2 Dispose of Contaminated Materials post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for handling this compound.

Disposal Logical Relationship

G cluster_waste_streams Waste Segregation cluster_containment Container Management compound 5-Chloro-2-methoxy-N- (2-phenylethyl)benzamide Waste solid_waste Solid Waste (Gloves, Bench Paper, etc.) compound->solid_waste liquid_waste Liquid Waste (Solutions) compound->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Satellite Accumulation Area solid_container->storage liquid_container->storage disposal Licensed Waste Disposal storage->disposal

Caption: Disposal pathway for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.